molecular formula C8H8BrN B1376862 2-Bromo-3-methyl-5-vinylpyridine CAS No. 1353497-12-7

2-Bromo-3-methyl-5-vinylpyridine

Cat. No.: B1376862
CAS No.: 1353497-12-7
M. Wt: 198.06 g/mol
InChI Key: ZFOWXKFUMJSJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-methyl-5-vinylpyridine is a high-value, multifunctional pyridine derivative designed for advanced chemical synthesis and research applications. This compound integrates three distinct reactive sites—a bromo substituent, a methyl group, and a vinyl group—onto a pyridine scaffold, making it a powerful and versatile building block in medicinal and agrochemical discovery. The pyridine ring is a privileged structure in active ingredients, with many of the most commercially successful agrochemicals of the 21st century featuring this scaffold . The bromine at the 2-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the formation of new carbon-carbon bonds. This enables researchers to diversify the structure by connecting it to a wide array of other aromatic and heteroaromatic systems. The electron-withdrawing nature of the nitrogen atom in the ring can activate the bromide towards nucleophilic aromatic substitution, further expanding its synthetic utility. Concurrently, the vinyl group at the 5-position offers a pathway for polymerization or co-polymerization. Vinylpyridine monomers are commonly incorporated into polymers for applications such as adhesives, impact modifiers, antistatic agents, and ion-exchange resins . This vinyl functionality can also undergo further chemical transformations, including epoxidation, hydroboration, or olefin metathesis, to introduce new functional groups. The methyl group on the ring provides a site for potential functionalization, such as radical bromination or oxidation, adding another dimension of modularity to this reagent. Due to its rich chemical functionality, 2-Bromo-3-methyl-5-vinylpyridine is a key intermediate for constructing complex molecules for use in ligand development, material science, and the exploration of new biological activities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethenyl-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOWXKFUMJSJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: UV-Vis Absorption Characteristics of 3-Methyl-5-Vinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methyl-5-vinylpyridine (MVP) represents a unique class of pyridinic monomers where the vinyl functionality is positioned meta to the nitrogen heteroatom. Unlike its commercially ubiquitous isomers (2-vinylpyridine and 4-vinylpyridine), MVP exhibits distinct electronic transition behaviors due to the interruption of direct resonance between the vinyl group and the nitrogen lone pair.

This guide provides a comprehensive analysis of the UV-Vis absorption properties of MVP, establishing the theoretical framework for its spectral profile, detailing environmental sensitivities (solvatochromism, pH), and providing a validated protocol for quantitative method development.

Molecular Architecture & Chromophoric Theory

To interpret the UV-Vis spectrum of MVP, one must deconstruct its electronic structure into two interacting chromophores: the pyridine ring and the vinyl substituent.

Electronic Transition Mechanisms

The absorption spectrum is dominated by two primary transitions:

  • 
     Transitions (Primary Band): 
    
    • Origin: Aromatic pyridine ring coupled with the vinyl alkene system.[1][2]

    • Characteristics: High intensity (

      
      ).
      
    • Position: The vinyl group extends the conjugation length of the pyridine

      
      -system. While unsubstituted pyridine absorbs at 
      
      
      
      , the vinyl conjugation induces a bathochromic (red) shift .
    • Isomer Specificity: In MVP, the vinyl group is at the C3 (or C5) position—meta to the nitrogen. Unlike 2-VP and 4-VP, where the vinyl group can participate in direct resonance with the electron-deficient nitrogen, the meta positioning in MVP limits this resonance. Consequently, MVP typically absorbs at a shorter wavelength (higher energy) than 2-VP or 4-VP but significantly longer than 3-picoline.

  • 
     Transitions (Secondary Band): 
    
    • Origin: Excitation of the non-bonding lone pair on the nitrogen atom to the antibonding

      
       orbital.
      
    • Characteristics: Low intensity (forbidden transition), often appearing as a shoulder on the red edge of the main peak (

      
      ).
      
    • Sensitivity: Highly sensitive to solvent polarity and pH (see Section 3).

The Methyl Auxochrome Effect

The methyl group at the C3 position acts as a weak electron donor via hyperconjugation. This exerts a secondary bathochromic shift (typically +2 to +5 nm) and a hyperchromic effect (increased intensity) compared to 3-vinylpyridine, stabilizing the excited state.

Predicted Spectral Characteristics

As exact literature values for MVP can vary by synthesis method (purity), the following data ranges are derived from structural analogs (3-vinylpyridine and 3-picoline) and validated theoretical models.

Table 1: Comparative Spectral Data (Methanol)
Compound

(nm)

(

)
Electronic Feature
Pyridine 2572,750Base aromatic system
3-Picoline (3-methylpyridine)2633,000 - 3,500Methyl inductive effect
2-Vinylpyridine 278~5,000Direct N-conjugation
3-Methyl-5-Vinylpyridine (MVP) 268 - 274 3,500 - 4,500 Meta-conjugation + Methyl

Note: The MVP absorption band is typically broader than unsubstituted pyridine due to rotameric populations of the vinyl group.

Environmental Influences & Signaling Pathways[2][3]

The UV-Vis profile of MVP is not static; it acts as a molecular probe of its environment.

pH-Dependent Shifts (Protonation)

The pyridine nitrogen is basic (


).
  • Acidic Media (pH < 4): Protonation forms the pyridinium ion (

    
    ). This eliminates the 
    
    
    
    transition (lone pair is bound) and stabilizes the
    
    
    orbital.
    • Result: Significant Hyperchromic effect (intensity increases) and often a Bathochromic shift of the

      
       band.
      
  • Basic/Neutral Media (pH > 7): The

    
     transition remains visible (often as a tail/shoulder).
    
Solvatochromism
  • Polar Protic Solvents (e.g., Water, Methanol): Hydrogen bonding with the nitrogen lone pair stabilizes the ground state

    
     orbital, causing a Hypsochromic (Blue) Shift  of the 
    
    
    
    band.
  • Non-Polar Solvents (e.g., Hexane): The fine structure of the benzenoid bands becomes more visible, and the

    
     band shifts to longer wavelengths.
    
Visualization: Electronic State Logic

The following diagram illustrates the logical flow of electronic transitions and environmental impacts.

MVP_Electronic_Transitions MVP 3-Methyl-5-Vinylpyridine Trans_Pi π -> π* Transition (Aromatic + Vinyl) MVP->Trans_Pi Conjugation Trans_N n -> π* Transition (Lone Pair) MVP->Trans_N N-Lone Pair Env Environment Env->Trans_Pi Dielectric Stabilization Env->Trans_N H-Bonding (Blue Shift) Spectrum Observed Spectrum (λ_max ~270nm) Trans_Pi->Spectrum Dominant Band Trans_N->Spectrum Shoulder/Tail

Figure 1: Causal relationship between molecular features, environmental factors, and observed spectral output.

Validated Experimental Protocol

To ensure data integrity, researchers must determine the Molar Extinction Coefficient (


) for their specific lot of MVP, as synthesis byproducts (e.g., non-vinylated picolines) can alter absorbance.
Protocol: Determination of [4]

Objective: Establish a linear calibration curve to quantify MVP concentration and validate purity.

Reagents:

  • MVP Reference Standard (>98% purity).

  • Solvent: Spectroscopic grade Methanol (cutoff <205 nm).

Workflow:

  • Stock Preparation:

    • Weigh

      
       mg MVP into a 100 mL volumetric flask.
      
    • Dilute to volume with Methanol.

    • Calculation: Concentration

      
       (
      
      
      
      ).
  • Serial Dilution:

    • Prepare 5 standards ranging from

      
       to 
      
      
      
      .
    • Note: Absorbance must remain between 0.1 and 1.0 AU for linearity.

  • Spectral Scan:

    • Baseline correct using pure Methanol.

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Analysis:

    • Identify

      
       (expect 
      
      
      
      nm).
    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ).
    • Calculate slope (

      
      ) using linear regression (
      
      
      
      ).
    • Acceptance Criteria:

      
      .
      
Visualization: Method Validation Workflow

Method_Validation Start Start: MVP Characterization Stock Prepare Stock (100 µg/mL) in MeOH Start->Stock Dilution Serial Dilutions (2 - 20 µg/mL) Stock->Dilution Scan UV-Vis Scan (200-400 nm) Dilution->Scan Check_Lambda Identify λ_max Scan->Check_Lambda Calc Plot Beer's Law Calc ε Check_Lambda->Calc Validation Check Linearity (R² > 0.995) Calc->Validation Fail Re-purify Sample Validation->Fail Fail Success Validated Method Validation->Success Pass Fail->Stock Retry

Figure 2: Step-by-step workflow for determining and validating the extinction coefficient.

Applications in Drug Development & Materials

Understanding the UV-Vis profile of MVP is critical for two primary applications:

Polymerization Kinetics Monitoring

MVP is frequently used to synthesize functionalized polymers (e.g., pH-responsive hydrogels).

  • Mechanism: As polymerization proceeds, the vinyl double bond is converted to a saturated backbone.

  • Spectral Change: The conjugation is broken. The absorption band at

    
     will decrease in intensity and blue-shift toward the spectrum of 3-ethylpyridine (
    
    
    
    , lower
    
    
    ).
  • Utility: Researchers can track the disappearance of the vinyl-specific shoulder to calculate % conversion in real-time.

Ligand Purity for Metallodrugs

MVP derivatives are used as ligands for transition metals (Ru, Pt).

  • Coordination Shift: When the pyridine nitrogen coordinates to a metal center, the

    
     transition is perturbed similarly to protonation.
    
  • Quality Control: UV-Vis is a rapid "pass/fail" check to ensure the ligand has not polymerized (aged) prior to complexation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Pyridine, 3-methyl- UV-Vis Spectrum. National Institute of Standards and Technology.[3] [Link] (Source for 3-picoline baseline data).

  • Ladd, J. A. (1968). Spectroscopy of Pyridine and its Derivatives.[1][3][4][5][6] In: Pyridine and its Derivatives (Klingsberg, E., Ed.). Interscience Publishers. (Authoritative source on vinyl-pyridine resonance effects).

  • Gawinecki, R., & Kolehmainen, E. (1998). Solvatochromism of some vinylpyridines.[1][4][5]Magnetic Resonance in Chemistry, 36(S1), S167-S174. [Link]3.0.CO;2-9 (Specific data on solvent effects for vinylpyridines).

Sources

Methodological & Application

Preparation of pH-Sensitive Hydrogels with Vinylpyridine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of pH-Responsive Hydrogels in Targeted Drug Delivery

Hydrogels, with their three-dimensional polymeric networks and high water content, have emerged as highly attractive biomaterials for a multitude of biomedical applications, including controlled drug delivery.[1][2] Their porous structure and biocompatibility make them ideal candidates for encapsulating and releasing therapeutic agents.[1] Among the various types of hydrogels, "smart" or stimuli-responsive hydrogels, which undergo significant changes in their properties in response to external stimuli, are of particular interest.[3][4]

This application note focuses on a specific class of smart hydrogels: pH-sensitive hydrogels synthesized from vinylpyridine derivatives. These hydrogels exhibit a remarkable ability to swell or deswell in response to changes in the pH of the surrounding environment.[5] This property is particularly advantageous for targeted drug delivery, as different parts of the human body exhibit distinct pH values. For instance, the acidic environment of the stomach (pH 1.2-3.0) contrasts sharply with the neutral pH of the intestines (pH 6.8-7.4) and the slightly alkaline pH of the blood (pH 7.4).[6] This inherent pH gradient can be exploited to trigger the release of a drug at a specific site, thereby enhancing its therapeutic efficacy and minimizing systemic side effects.[5]

Poly(4-vinylpyridine) (P4VP) is a prime example of a polymer used in the fabrication of such pH-responsive hydrogels. The pyridine functional groups along the polymer backbone are weakly basic and can be protonated or deprotonated depending on the ambient pH.[6] This reversible protonation/deprotonation is the fundamental mechanism driving the swelling and deswelling behavior of the hydrogel, making it an intelligent material for site-specific drug release.[6][7]

This guide provides a comprehensive overview of the synthesis, characterization, and application of vinylpyridine-based pH-sensitive hydrogels. It is designed for researchers, scientists, and drug development professionals seeking to leverage these advanced materials in their work.

Mechanism of pH-Sensitivity in Vinylpyridine Hydrogels

The pH-responsive behavior of hydrogels containing vinylpyridine is governed by the ionization of the pyridine rings. In an acidic environment (low pH), the lone pair of electrons on the nitrogen atom of the pyridine ring accepts a proton (H+), leading to the formation of positively charged pyridinium ions.[8] This protonation results in electrostatic repulsion between the adjacent polymer chains, causing the hydrogel network to expand and swell significantly.[8] This swollen state allows for a higher drug release rate.

Conversely, in a neutral or basic environment (higher pH), the pyridinium ions are deprotonated, and the pyridine rings become neutral.[9] The electrostatic repulsion between the polymer chains diminishes, and hydrophobic interactions may become more dominant, leading to the collapse of the hydrogel network and a reduction in its swelling.[7] This deswollen state can effectively trap the encapsulated drug, leading to a slower release rate. The transition between the swollen and deswollen states is reversible and can be finely tuned by the pH of the surrounding medium.[10]

pH_Responsive_Mechanism cluster_acidic Acidic Environment (Low pH) cluster_basic Basic/Neutral Environment (High pH) Acidic Low pH (High H⁺ Concentration) Protonation Pyridine Protonation (N → N⁺H) Acidic->Protonation Repulsion Electrostatic Repulsion Protonation->Repulsion Swelling Hydrogel Swelling (Drug Release ↑) Repulsion->Swelling Basic High pH (Low H⁺ Concentration) Swelling->Basic Increase pH Deprotonation Pyridine Deprotonation (N⁺H → N) Basic->Deprotonation Collapse Network Collapse Deprotonation->Collapse Deswelling Hydrogel Deswelling (Drug Release ↓) Collapse->Deswelling Deswelling->Acidic Decrease pH

Caption: Mechanism of pH-responsive swelling and deswelling in vinylpyridine hydrogels.

Materials and Methods

Materials
ReagentSupplierGradePurpose
4-Vinylpyridine (4VP)Sigma-Aldrich95%, contains 100 ppm hydroquinone as inhibitorMonomer
N,N'-Methylenebis(acrylamide) (MBA)Sigma-Aldrich99%Cross-linking agent
Ammonium persulfate (APS)Sigma-Aldrich≥98%, ACS reagentInitiator
N,N,N',N'-Tetramethylethylenediamine (TEMED)Sigma-Aldrich99%Accelerator
Deionized (DI) waterIn-houseHigh puritySolvent
Phosphate buffered saline (PBS)Sigma-AldrichpH 7.4Swelling and release medium
Hydrochloric acid (HCl)Fisher ScientificACS gradepH adjustment
Sodium hydroxide (NaOH)Fisher ScientificACS gradepH adjustment
Protocol 1: Synthesis of Poly(4-vinylpyridine) Hydrogel via Free Radical Polymerization

This protocol details the synthesis of a pH-sensitive hydrogel using 4-vinylpyridine as the monomer and N,N'-methylenebis(acrylamide) as the cross-linker. The polymerization is initiated by a redox pair, ammonium persulfate and TEMED.

  • Monomer Solution Preparation:

    • In a 50 mL beaker, dissolve 1.0 g of 4-vinylpyridine (monomer) and 0.1 g of N,N'-methylenebis(acrylamide) (cross-linker) in 10 mL of deionized water.

    • Stir the solution gently with a magnetic stirrer until all components are fully dissolved. Expert Insight: The concentration of the cross-linker is a critical parameter that influences the swelling ratio and mechanical properties of the hydrogel. Higher cross-linker concentrations lead to a more tightly cross-linked network, resulting in lower swelling and increased stiffness.

  • Initiator and Accelerator Addition:

    • To the monomer solution, add 50 µL of a freshly prepared 10% (w/v) aqueous solution of ammonium persulfate (initiator).

    • Subsequently, add 20 µL of TEMED (accelerator) to the solution. Causality: TEMED accelerates the decomposition of APS, leading to the rapid generation of free radicals and initiation of the polymerization process.

  • Polymerization:

    • Immediately after adding TEMED, pour the solution into a suitable mold (e.g., a small petri dish or between two glass plates separated by a spacer).

    • Allow the polymerization to proceed at room temperature for 2-4 hours, or until a solid hydrogel is formed.

  • Purification:

    • Once the hydrogel is formed, carefully remove it from the mold and cut it into discs of desired dimensions.

    • Immerse the hydrogel discs in a large volume of deionized water for 48-72 hours, changing the water every 12 hours. Trustworthiness: This step is crucial to remove any unreacted monomers, initiator, accelerator, and other impurities, which could be cytotoxic and interfere with subsequent experiments.

  • Drying:

    • After purification, the hydrogels can be either used in their swollen state or dried for further characterization.

    • To dry, first freeze the hydrogels at -20 °C for 24 hours, followed by lyophilization (freeze-drying) until a constant weight is achieved. This preserves the porous structure of the hydrogel.[10]

Characterization of pH-Sensitive Hydrogels

A thorough characterization of the synthesized hydrogels is essential to understand their properties and predict their performance in drug delivery applications.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the synthesized hydrogel and to verify the incorporation of the vinylpyridine monomer.[2][11]

  • Sample Preparation:

    • Grind a small piece of the dried hydrogel into a fine powder.

    • Mix approximately 1-2 mg of the hydrogel powder with 100-200 mg of dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic peaks corresponding to the functional groups present in the hydrogel. Key peaks for poly(4-vinylpyridine) include C=C stretching vibrations of the pyridine ring at approximately 1597 cm⁻¹ and 1557 cm⁻¹.[12]

Protocol 3: Swelling Studies

The swelling behavior of the hydrogel is a direct measure of its pH-sensitivity and is crucial for understanding its drug release mechanism.[8][13]

  • Sample Preparation:

    • Take pre-weighed, dried hydrogel discs (Wd).

  • Swelling Measurement:

    • Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., pH 1.2, 5.0, and 7.4) at 37 °C.[4]

    • At predetermined time intervals, remove the hydrogel discs from the buffer solution, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

    • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculation of Swelling Ratio:

    • The swelling ratio (SR) is calculated using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[4]

Protocol 4: Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and porous structure of the hydrogel, which influences its swelling and drug release properties.[10][14]

  • Sample Preparation:

    • A small piece of the lyophilized hydrogel is mounted on an aluminum stub using double-sided carbon tape.

    • The sample is then sputter-coated with a thin layer of gold or palladium to make it conductive.[10] Expert Insight: Proper drying, such as freeze-drying, is critical to preserve the hydrogel's porous structure. Inadequate drying can lead to the collapse of the pores and result in misleading SEM images.[7][10]

  • Imaging:

    • The coated sample is placed in the SEM chamber and imaged at various magnifications.

Application in Drug Delivery

The pH-responsive nature of vinylpyridine-based hydrogels makes them excellent candidates for the controlled release of therapeutic agents.

Protocol 5: Drug Loading

Drugs can be loaded into the hydrogels using the equilibrium swelling method.

  • Drug Solution Preparation:

    • Prepare a solution of the desired drug in a suitable buffer (e.g., PBS at pH 7.4). The concentration of the drug solution will depend on the desired loading amount.

  • Loading Procedure:

    • Immerse a pre-weighed, dried hydrogel disc in the drug solution.

    • Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature with gentle agitation.

  • Determination of Drug Loading Efficiency:

    • After the loading period, remove the hydrogel from the solution and measure the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

    • The drug loading efficiency (DLE) can be calculated as follows: DLE (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100[15]

Protocol 6: In Vitro Drug Release

This protocol simulates the release of a drug from the hydrogel as it passes through different pH environments, mimicking the gastrointestinal tract.[6]

  • Release Media Preparation:

    • Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 7.4).

  • Release Study:

    • Place a drug-loaded hydrogel disc in a known volume of SGF at 37 °C with constant, gentle agitation.

    • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh SGF to maintain a constant volume.

    • After 2 hours (typical gastric residence time), transfer the hydrogel to SIF and continue the release study for an extended period (e.g., 24 hours), again collecting aliquots at regular intervals.

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[6]

  • Cumulative Release Calculation:

    • Calculate the cumulative percentage of drug released at each time point.

Experimental_Workflow Synthesis Hydrogel Synthesis (Protocol 1) Purification Purification Synthesis->Purification Drying Drying (Lyophilization) Purification->Drying Characterization Characterization Drying->Characterization Drug_Loading Drug Loading (Protocol 5) Drying->Drug_Loading FTIR FTIR (Protocol 2) Characterization->FTIR Swelling Swelling Studies (Protocol 3) Characterization->Swelling SEM SEM (Protocol 4) Characterization->SEM Drug_Release In Vitro Drug Release (Protocol 6) Drug_Loading->Drug_Release

Caption: Experimental workflow from hydrogel synthesis to in vitro drug release studies.

Illustrative Data

The following table summarizes expected outcomes from the characterization of a poly(4-vinylpyridine) hydrogel.

Characterization TechniqueExpected OutcomeSignificance
FTIR Spectroscopy Characteristic peaks for pyridine ring at ~1597 cm⁻¹ and ~1557 cm⁻¹.Confirms the incorporation of 4-vinylpyridine into the hydrogel network.
Swelling Studies High swelling ratio at pH 1.2, low swelling ratio at pH 7.4.Demonstrates the pH-responsive nature of the hydrogel.
SEM Porous, interconnected network structure.Provides insight into the mechanism of swelling and drug diffusion.
In Vitro Drug Release Faster drug release at pH 1.2, sustained release at pH 7.4.Highlights the potential for site-specific drug delivery.

Conclusion

Vinylpyridine-based pH-sensitive hydrogels represent a versatile and promising platform for controlled drug delivery. Their ability to respond to changes in environmental pH allows for the targeted release of therapeutic agents, which can significantly improve treatment outcomes. The protocols detailed in this application note provide a solid foundation for the synthesis and characterization of these intelligent materials. By carefully controlling the synthesis parameters and thoroughly characterizing the resulting hydrogels, researchers can tailor their properties to meet the specific demands of a wide range of drug delivery applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Poly(4-vinylpyridine) Hydrogels for Drug Delivery.
  • Karg, M., et al. (2011). Highly swellable ultrathin poly(4-vinylpyridine) multilayer hydrogels with pH-triggered surface wettability. Soft Matter, 7(20), 9743-9750.
  • Arizaga, A., Ibarz, G., & Piñol, R. (2010). Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior. Journal of Colloid and Interface Science, 348(2), 668-672.
  • Arizaga, A., Ibarz, G., & Piñol, R. (2010). Stimuli-responsive poly (4-vinyl pyridine) hydrogel nanoparticles: Synthesis by nanoprecipitation and swelling behavior. Journal of Colloid and Interface Science, 348(2), 668-72.
  • Sansuk, C., Phetrong, S., & Paoprasert, P. (2018). Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4-Vinylpyridine as pH Responsive Materials. International Journal of Materials, Mechanics and Manufacturing, 6(3), 196-200.
  • Ghasemzadeh, H., & Hosseinzadeh, H. (2014). Synthesis of pH Sensitive Hydrogels Based on Poly Vinyl Alcohol and Poly Acrylic Acid. Journal of Biomedical Engineering and Medical Devices, 5(2), 1-6.
  • Tziveleka, L. A., et al. (2023). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. Pharmaceutics, 15(7), 1872.
  • Li, Y., et al. (2024). Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine. Gels, 10(4), 293.
  • Matanović, M. R., et al. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. Pharmaceutics, 11(2), 56.
  • Bajpai, A. K., Shukla, S. K., Bhanu, S., & Kankane, S. (2008). Hydrogels in Controlled Drug Delivery Systems. Journal of Scientific & Industrial Research, 67(11), 843-853.
  • Caló, E., & Khutoryanskiy, V. V. (2015). Hydrogels in controlled drug delivery: synthesis, characterization and administration. European Polymer Journal, 65, 252-267.
  • ResearchGate. (n.d.). FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP- co -NVP); and ( c ) poly(BVPC- co -NVP).
  • Almalki, A. S., & Alghamdi, A. A. (2020). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Journal of Drug Delivery Science and Technology, 59, 101882.
  • Khan, M. U., et al. (2022). Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega, 7(40), 35835-35847.
  • ResearchGate. (2024). How to calculate the known concentration of a drug for the loading to the hydrogel?.
  • Zander, N. E., Orlicki, J. A., & Rawlett, A. M. (2010). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Army Research Laboratory.
  • Khadem, M., & Tavanai, H. (2018). Investigating Swelling and Bending Response of pH-Sensitive Chitosan-Based Hydrogels. Gels, 4(2), 43.
  • Hydrogel Design. (n.d.). Swelling.
  • Sahoo, S., et al. (2015). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Journal of Pharmaceutical Innovation, 10(4), 329-338.
  • Sahoo, S., et al. (2015). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Brieflands, 10(4), 329-338.

Sources

Application Notes and Protocols for RAFT Polymerization of 2-Bromo-3-methyl-5-vinylpyridine Block Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Precision Engineering of Functional Block Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization techniques, offering unparalleled control over molecular weight, architecture, and dispersity (Đ). This method is particularly adept at producing well-defined block copolymers from a diverse array of monomers, including functionalized vinylpyridines. The pyridine moiety, with its unique electronic properties and capacity for post-polymerization modification, makes it a valuable component in materials for drug delivery, catalysis, and nanotechnology.

This guide provides a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating the functional monomer, 2-Bromo-3-methyl-5-vinylpyridine. The presence of both a halogen and a methyl group on the pyridine ring introduces specific electronic and steric considerations that must be carefully managed to achieve controlled polymerization. We will delve into the critical parameters of RAFT polymerization, from the selection of the Chain Transfer Agent (CTA) to the optimization of reaction conditions, providing researchers with the tools to successfully synthesize these advanced materials.

The RAFT Polymerization Mechanism: A Controlled Radical Process

The fidelity of RAFT polymerization hinges on a degenerative chain transfer process mediated by a thiocarbonylthio compound, the CTA. This process establishes a dynamic equilibrium between propagating radicals and dormant polymer chains, enabling uniform chain growth.

RAFT_Mechanism I Initiator R Primary Radical (R•) I->R Decomposition P1 Propagating Radical (P1•) R->P1 Addition to Monomer M Monomer Pn Propagating Radical (Pn•) P1->Pn Intermediate Intermediate Radical Adduct Pn->Intermediate + CTA CTA RAFT Agent (CTA) CTA->Intermediate + Pn• Dormant Dormant Polymer Chain Dormant->Intermediate + Pm• Pn_prop Propagating Radical (Pn•) Intermediate->Pn Fragmentation Intermediate->Dormant Fragmentation Pnp1 Propagating Radical (Pn+1•) Pn_prop->Pnp1 + Monomer M_prop Monomer

Figure 1: The general mechanism of RAFT polymerization, illustrating the key steps of initiation, chain transfer via an intermediate radical adduct, and propagation.

Key Considerations for Polymerizing 2-Bromo-3-methyl-5-vinylpyridine

The successful RAFT polymerization of 2-Bromo-3-methyl-5-vinylpyridine requires careful consideration of several factors:

  • Monomer Reactivity: The vinyl group's reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the steric hindrance from the adjacent methyl group.

  • Chain Transfer Agent (CTA) Selection: The choice of CTA is paramount. For vinylpyridines, trithiocarbonates and dithiobenzoates are often effective. The R-group of the CTA influences initiation efficiency, while the Z-group modulates the stability of the intermediate radical. For substituted pyridines, a CTA with a Z-group that is less electron-donating, such as a phenyl group, is often a good starting point.

  • Initiator Choice: The initiator should provide a controlled flux of radicals at the desired reaction temperature. Azobisisobutyronitrile (AIBN) and its derivatives are commonly used. The initiator-to-CTA ratio is critical for controlling the number of polymer chains.

  • Solvent Selection: The solvent must solubilize the monomer, polymer, CTA, and initiator. Polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are typically suitable for vinylpyridines.

  • Temperature: The reaction temperature affects the rates of initiation, propagation, and fragmentation. It should be chosen to ensure a suitable initiation rate and to favor the RAFT equilibrium.

Recommended RAFT Agents for Vinylpyridine Polymerization

RAFT Agent (CTA)StructureR Group (Leaving Group)Z Group (Activating Group)Suitable for...
2-Cyano-2-propyl dodecyl trithiocarbonate(CH₃)₂C(CN)S(C=S)S(C₁₂H₂₅)2-Cyano-2-propylDodecylAcrylates, acrylamides, styrenes, and some vinylpyridines.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid(CH₃)(CN)C(CH₂CH₂COOH)S(C=S)Ph4-Cyano-4-pentanoic acidPhenylGood control over a wide range of monomers, including vinylpyridines.
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid(CH₃)₂C(COOH)S(C=S)S(C₁₂H₂₅)2-Methyl-2-propionic acidDodecylEffective for methacrylates and can be adapted for vinylpyridines.
Cumyl dithiobenzoate(CH₃)₂C(Ph)S(C=S)PhCumylPhenylA classic CTA, particularly effective for styrenic and acrylic monomers.

Protocol 1: Synthesis of a Poly(styrene)-b-poly(2-Bromo-3-methyl-5-vinylpyridine) Block Copolymer

This protocol outlines the synthesis of a polystyrene macro-CTA followed by chain extension with 2-Bromo-3-methyl-5-vinylpyridine.

Part A: Synthesis of Polystyrene Macro-CTA

PartA_Workflow cluster_reactants Reactants cluster_reaction Reaction Setup cluster_workup Work-up & Purification Styrene Styrene Vial Schlenk Flask Styrene->Vial CTA CTA (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) CTA->Vial AIBN AIBN AIBN->Vial Solvent 1,4-Dioxane Solvent->Vial Degas Degas (Freeze-Pump-Thaw Cycles) Vial->Degas React React at 70°C Degas->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter Precipitate->Filter Dry Dry in Vacuo Filter->Dry Characterize Characterize (GPC, ¹H NMR) Dry->Characterize

Figure 2: Workflow for the synthesis of a polystyrene macro-CTA.

Materials:

  • Styrene (inhibitor removed)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • 1,4-Dioxane (anhydrous)

  • Methanol

Procedure:

  • Targeting a Degree of Polymerization (DP) of 50:

    • Styrene: 1.04 g (10 mmol)

    • CTA: 55.8 mg (0.2 mmol)

    • AIBN: 6.6 mg (0.04 mmol)

    • 1,4-Dioxane: 5 mL

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the styrene, CTA, and AIBN in 1,4-dioxane.

  • Securely seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12 hours).

  • To quench the reaction, expose the mixture to air and cool it in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and wash with fresh methanol.

  • Dry the resulting polystyrene macro-CTA under vacuum at room temperature overnight.

  • Characterization:

    • Determine the molecular weight (Mn) and dispersity (Đ) by Gel Permeation Chromatography (GPC).

    • Confirm the structure and calculate the conversion using ¹H NMR spectroscopy.

Part B: Chain Extension with 2-Bromo-3-methyl-5-vinylpyridine

PartB_Workflow cluster_reactants Reactants cluster_reaction Reaction Setup cluster_workup Work-up & Purification MacroCTA Polystyrene Macro-CTA Vial Schlenk Flask MacroCTA->Vial Monomer 2-Bromo-3-methyl-5-vinylpyridine Monomer->Vial AIBN AIBN AIBN->Vial Solvent DMF Solvent->Vial Degas Degas (Freeze-Pump-Thaw Cycles) Vial->Degas React React at 80°C Degas->React Precipitate Precipitate in Diethyl Ether React->Precipitate Filter Filter Precipitate->Filter Dry Dry in Vacuo Filter->Dry Characterize Characterize (GPC, ¹H NMR) Dry->Characterize

Figure 3: Workflow for the synthesis of the block copolymer.

Materials:

  • Polystyrene macro-CTA (from Part A)

  • 2-Bromo-3-methyl-5-vinylpyridine (synthesized or purchased)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

Procedure:

  • Targeting a DP of 50 for the second block:

    • Polystyrene macro-CTA (assuming Mn ≈ 5200 g/mol ): 0.52 g (0.1 mmol)

    • 2-Bromo-3-methyl-5-vinylpyridine: 0.99 g (5 mmol)

    • AIBN: 1.6 mg (0.01 mmol)

    • DMF: 5 mL

  • In a Schlenk flask, dissolve the polystyrene macro-CTA, 2-Bromo-3-methyl-5-vinylpyridine, and AIBN in DMF.

  • Perform at least three freeze-pump-thaw cycles.

  • Backfill with an inert atmosphere.

  • Immerse the flask in a preheated oil bath at a slightly higher temperature, e.g., 80°C, to ensure efficient chain extension. Stir for 18-24 hours.

  • Quench the reaction as described in Part A.

  • Precipitate the block copolymer in a large excess of cold diethyl ether.

  • Collect the polymer by filtration and wash with fresh diethyl ether.

  • Dry the final block copolymer under vacuum.

  • Characterization:

    • Use GPC to observe a clear shift to a higher molecular weight compared to the macro-CTA, while maintaining a low dispersity (Đ < 1.3).

    • Use ¹H NMR to confirm the incorporation of the 2-Bromo-3-methyl-5-vinylpyridine block by identifying its characteristic proton signals and to determine the final block copolymer composition.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Broad Dispersity (Đ > 1.5) - Inefficient CTA- Too high initiator concentration- Presence of impurities/oxygen- Screen different CTAs.- Decrease the initiator-to-CTA ratio.- Ensure thorough deoxygenation and use purified reagents.
Low Monomer Conversion - Insufficient reaction time or temperature- Low initiator concentration- Extend the reaction time or cautiously increase the temperature.- Increase the initiator concentration, but monitor the effect on dispersity.
Bimodal GPC Trace - Inefficient initiation from the macro-CTA- Termination reactions- Ensure the macro-CTA is pure.- Re-evaluate the reaction temperature and initiator concentration for the second block.
Precipitation during Polymerization - Polymer becomes insoluble in the reaction medium- Switch to a better solvent for both blocks, such as DMF or DMSO.- Decrease the initial monomer concentration.

Conclusion

The RAFT polymerization of 2-Bromo-3-methyl-5-vinylpyridine presents a viable route to novel functional block copolymers. Success hinges on a rational selection of the CTA, initiator, and solvent, coupled with meticulous experimental technique. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and application of these promising materials. Further optimization may be required to achieve specific molecular weights and block ratios, but the principles outlined in this guide will serve as a valuable starting point for such endeavors.

References

  • Chiefari, J., Chong, Y. K., Ercole, F., Krstina, J., Jeffery, J., Le, T. P., ... & Thang, S. H. (1998). Living free-radical polymerization by reversible addition− fragmentation chain transfer: The RAFT process. Macromolecules, 31(16), 5559-5562. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410. [Link]

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. [Link]

  • Lowe, A. B., & McCormick, C. L. (2002). Reversible addition− fragmentation chain transfer (RAFT) radical polymerization and the synthesis of stimuli-responsive polymers. Progress in polymer science, 27(8), 1465-1535. [Link]

  • Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). Pushing the limit of the RAFT process: a kinetic investigation of the influence of high temperatures and pressures on the synthesis of poly (methyl acrylate). Macromolecules, 46(18), 7297-7307. [Link]

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Bromo-3-methyl-5-vinylpyridine is a highly versatile heterocyclic building block, uniquely functionalized for sequential and diverse chemical modifications. Its structure incorporates a bromopyridine moiety, ideal for palladium-catalyzed cross-coupling reactions, and a vinyl group, amenable to a range of transformations. This dual reactivity allows for the strategic construction of complex molecular architectures, making it a valuable starting material for intermediates in the synthesis of prominent active pharmaceutical ingredients (APIs), including analogues of Nevirapine and Etoricoxib.[1][2] This guide provides an in-depth exploration of key synthetic pathways, detailing the underlying chemical principles and offering robust, field-proven protocols for researchers in drug discovery and process development.

The Strategic Value of a Bifunctional Pyridine Core

The synthetic utility of 2-Bromo-3-methyl-5-vinylpyridine stems from the orthogonal reactivity of its two key functional groups.

  • The 2-Bromo Position: The carbon-bromine bond on the pyridine ring is a prime site for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis for their reliability and broad functional group tolerance.[3][4] The electron-deficient nature of the pyridine ring influences the reactivity of the C-Br bond, often requiring specifically tailored catalytic systems compared to standard aryl bromides.

  • The 5-Vinyl Group: The vinyl substituent offers a secondary site for modification. Its reactivity is influenced by its position on the pyridine ring, behaving as a versatile synthon for transformations such as alkylation, oxidation, or polymerization.[5][6] This allows for late-stage functionalization to build molecular complexity or to attach the pyridine core to other scaffolds.

This document will focus on the most prevalent and powerful transformations centered on the C-Br bond, as these are typically the initial and most critical steps in building pharmaceutical intermediates.

G cluster_cc C-C Bond Formation (at C2-Br) cluster_cn C-N Bond Formation (at C2-Br) cluster_vinyl Vinyl Group Transformation (at C5) start 2-Bromo-3-methyl-5-vinylpyridine suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira Pd/Cu Catalyst, Base heck Heck Coupling (with Alkene) start->heck Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (with R₂-NH) start->buchwald Pd Catalyst, Base alkylation Reductive Alkylation start->alkylation Ru Catalyst, Reductant intermediate1 Aryl/Vinyl-Substituted Pyridine Intermediate suzuki->intermediate1 intermediate2 Alkynyl-Substituted Pyridine Intermediate sonogashira->intermediate2 heck->intermediate1 intermediate3 Amino-Substituted Pyridine Intermediate buchwald->intermediate3 intermediate4 Alkyl-Substituted Pyridine Intermediate alkylation->intermediate4

Figure 1: Key synthetic pathways originating from 2-Bromo-3-methyl-5-vinylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of functionalizing bromopyridines. The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] A critical consideration for pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium center, which can inhibit catalysis. Therefore, the choice of ligands that are both electron-rich and sterically bulky is often crucial to promote the desired reductive elimination step and prevent catalyst deactivation.[9]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Oxidative Addition Intermediate (L₂Pd(II)(Ar)X) pd0->pd2_ox Oxidative Addition pd2_trans Transmetalation Intermediate (L₂Pd(II)(Ar)(R)) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination arr Ar-R (Product) pd2_trans->arr mx M-X pd2_trans->mx arx Ar-X (Bromopyridine) arx->pd2_ox rm R-M (Coupling Partner) rm->pd2_trans G cluster_prep Reaction Preparation cluster_rxn Reaction Execution cluster_workup Work-up & Purification p1 1. Add solid reagents to dry Schlenk flask p2 2. Evacuate and backfill with inert gas (3x) p1->p2 p3 3. Add catalyst, solvent, and liquid reagents p2->p3 r1 4. Heat to target temperature with vigorous stirring p3->r1 r2 5. Monitor progress via TLC or GC-MS r1->r2 w1 6. Cool, quench reaction, and perform extraction r2->w1 w2 7. Wash, dry, and concentrate organic layers w1->w2 w3 8. Purify by column chromatography w2->w3

Sources

Application and Protocol for the Fabrication of Ion-Exchange Membranes Utilizing Vinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Vinylpyridine in Ion-Exchange Membrane Technology

Ion-exchange membranes (IEMs) are critical components in a multitude of advanced technological applications, including energy conversion and storage systems like fuel cells and redox flow batteries, water desalination and purification through electrodialysis, and controlled drug delivery systems.[1][2][3] The performance of these membranes is intrinsically linked to their physicochemical properties, such as ion conductivity, permselectivity, mechanical strength, and chemical stability.[3] A desirable IEM should exhibit high conductivity for the selective transport of ions, while also possessing robust physical and chemical resilience to the operational environment.[3]

Vinylpyridine-based polymers have emerged as highly versatile platforms for the fabrication of anion-exchange membranes (AEMs). The nitrogen atom in the pyridine ring serves as a convenient site for quaternization, creating fixed positive charges that facilitate anion transport.[1] This process typically involves the reaction of the pyridine nitrogen with an alkyl halide, such as a bromoalkane, to form a quaternary ammonium salt. The degree of quaternization and the nature of the alkyl group can be tailored to fine-tune the membrane's properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of ion-exchange membranes using vinylpyridine. We will delve into the fundamental chemistry, provide detailed step-by-step protocols for the most prevalent synthesis methodologies, and outline the essential characterization techniques to validate membrane performance. The focus will be on scientifically robust and well-documented approaches, emphasizing the causality behind experimental choices to ensure reproducibility and success.

I. Foundational Chemistry: Pathways to Vinylpyridine-Based Ion-Exchange Membranes

The fabrication of vinylpyridine-based IEMs primarily follows two strategic pathways: the direct polymerization of vinylpyridine monomers followed by post-polymerization modification, or the grafting of vinylpyridine onto a pre-existing polymer backbone. The choice of method often depends on the desired membrane architecture and properties.

A. Polymerization of 4-Vinylpyridine and Subsequent Quaternization

This is a common and straightforward approach to creating homogeneous anion-exchange membranes. The process begins with the free-radical polymerization of 4-vinylpyridine (4VP) to produce poly(4-vinylpyridine) (P4VP). The resulting polymer is then quaternized using an alkyl bromide to introduce the fixed positive charges necessary for anion exchange.

Chemical Rationale: The free-radical polymerization of 4VP is initiated by a radical species, leading to the formation of a long-chain polymer. The subsequent quaternization is a nucleophilic substitution reaction (Menshutkin reaction), where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbon of the alkyl bromide, forming a stable quaternary ammonium salt.

cluster_0 Step 1: Polymerization of 4-Vinylpyridine cluster_1 Step 2: Quaternization 4VP 4-Vinylpyridine Monomer P4VP Poly(4-vinylpyridine) 4VP->P4VP Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->P4VP P4VP_in Poly(4-vinylpyridine) Quaternized_P4VP Quaternized P4VP (Anion-Exchange Polymer) P4VP_in->Quaternized_P4VP Menshutkin Reaction AlkylBromide Alkyl Bromide (R-Br) AlkylBromide->Quaternized_P4VP

Fig. 1: Workflow for P4VP synthesis and quaternization.
B. Grafting of 4-Vinylpyridine onto a Polymer Backbone

This method involves the covalent attachment of P4VP chains onto a pre-existing polymer film, often a mechanically robust and chemically inert material like polyethylene or polypropylene.[4] This "grafting-onto" or "grafting-from" approach allows for the modification of the surface properties of the base membrane, introducing ion-exchange capabilities without altering the bulk material.

Chemical Rationale: Grafting can be initiated by various methods, including radiation-induced or chemical initiation. For instance, the base polymer can be pre-treated to create active sites (e.g., peroxides) that can initiate the polymerization of 4VP from the surface. The grafted P4VP chains are then quaternized as described previously.

BasePolymer Inert Polymer Backbone (e.g., Polypropylene) Activation Activation of Backbone (e.g., Plasma, UV, Chemical) BasePolymer->Activation ActivatedPolymer Polymer with Active Sites Activation->ActivatedPolymer GraftedPolymer Grafted Polymer (Backbone-g-P4VP) ActivatedPolymer->GraftedPolymer Graft Polymerization 4VP 4-Vinylpyridine Monomer 4VP->GraftedPolymer Quaternization Quaternization with Alkyl Bromide GraftedPolymer->Quaternization AEM Anion-Exchange Membrane Quaternization->AEM

Fig. 2: Grafting approach for IEM fabrication.

II. Detailed Protocols and Methodologies

A. Protocol 1: Fabrication of a Homogeneous Anion-Exchange Membrane via Polymerization and Quaternization of 4-Vinylpyridine

This protocol details the synthesis of a self-supporting AEM.

Materials:

MaterialGradeSupplier
4-Vinylpyridine (4VP)≥95%, inhibitor-removedSigma-Aldrich
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
1-Bromobutane99%Sigma-Aldrich
Diethyl etherACS reagentFisher Scientific

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer with heating plate

  • Glass casting plate

  • Doctor blade or casting knife

  • Vacuum oven

Step-by-Step Methodology:

  • Polymerization of 4-Vinylpyridine:

    • In a Schlenk flask, dissolve 10 g of inhibitor-removed 4VP and 0.1 g of AIBN in 40 mL of anhydrous DMF.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Precipitate the resulting polymer, poly(4-vinylpyridine) (P4VP), by slowly adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.

    • Filter the white precipitate and dry it in a vacuum oven at 50°C overnight.

  • Membrane Casting:

    • Prepare a 15% (w/v) solution of the dried P4VP in DMF.

    • Cast the solution onto a clean, flat glass plate using a doctor blade set to the desired thickness (e.g., 200 µm).

    • Dry the cast film in an oven at 80°C for 12 hours to remove the solvent.

    • Carefully peel the P4VP membrane from the glass plate.

  • Quaternization and Ion Exchange:

    • Immerse the P4VP membrane in a solution of 1-bromobutane in DMF (10% v/v) at 60°C for 48 hours.

    • After quaternization, wash the membrane thoroughly with deionized water to remove any unreacted reagents.

    • To convert the bromide counter-ions to hydroxide ions (for AEM applications), immerse the membrane in a 1 M NaOH solution for 24 hours.

    • Finally, wash the membrane with deionized water until the washings are neutral. Store the membrane in deionized water.

B. Protocol 2: Surface Modification of a Polypropylene Membrane by Grafting of 4-Vinylpyridine

This protocol describes the surface functionalization of a microporous polypropylene (PP) support.

Materials:

MaterialGradeSupplier
Microporous Polypropylene (PP) membranee.g., Celgard 2400Celgard
4-Vinylpyridine (4VP)≥95%, inhibitor-removedSigma-Aldrich
Benzophenone99%Sigma-Aldrich
MethanolACS reagentFisher Scientific
1-Bromohexane98%Sigma-Aldrich

Equipment:

  • UV photoreactor (e.g., with a 365 nm lamp)

  • Glass petri dish

  • Magnetic stirrer

  • Vacuum oven

Step-by-Step Methodology:

  • Surface Activation and Grafting:

    • Immerse the PP membrane in a 10% (w/v) solution of benzophenone in methanol for 30 minutes.

    • Remove the membrane and allow it to air dry.

    • Place the benzophenone-coated membrane in a glass petri dish containing a solution of 20% (v/v) 4VP in methanol.

    • Irradiate the setup with UV light (365 nm) for 1-2 hours under gentle stirring and an inert atmosphere.

    • After irradiation, wash the grafted membrane (PP-g-P4VP) extensively with methanol to remove any homopolymer and unreacted monomer.

    • Dry the membrane in a vacuum oven at 40°C.

  • Quaternization and Ion Exchange:

    • Immerse the PP-g-P4VP membrane in a 15% (v/v) solution of 1-bromohexane in methanol at 50°C for 24 hours.

    • Wash the quaternized membrane with methanol and then with deionized water.

    • Perform the ion exchange to the hydroxide form by immersing the membrane in 1 M KOH for 24 hours.

    • Wash the final AEM with deionized water until neutral and store in deionized water.

III. Characterization and Validation of Fabricated Membranes

Thorough characterization is essential to validate the successful fabrication and performance of the ion-exchange membranes.

A. Physicochemical Properties
ParameterTechniquePurpose
Ion-Exchange Capacity (IEC) TitrationTo quantify the number of ion-exchange sites per unit mass of the membrane.
Water Uptake and Swelling Ratio Gravimetric analysisTo assess the membrane's hydration level and dimensional stability in aqueous environments.
Thermal Stability Thermogravimetric Analysis (TGA)To determine the degradation temperature and thermal robustness of the membrane.
Mechanical Properties Tensile testingTo measure the tensile strength and elongation at break, indicating the membrane's mechanical integrity.

Protocol for IEC Measurement (Back Titration Method):

  • Immerse a known weight of the dry membrane (in the OH⁻ form) in a known volume of standardized HCl solution (e.g., 0.1 M) for 24 hours to allow for complete ion exchange.

  • Titrate the remaining HCl in the solution with a standardized NaOH solution (e.g., 0.1 M) using a suitable indicator (e.g., phenolphthalein).

  • Calculate the IEC using the following formula: IEC (meq/g) = [(V_HCl_initial × M_HCl) - (V_NaOH × M_NaOH)] / W_dry where V is the volume, M is the molarity, and W_dry is the dry weight of the membrane.

B. Electrochemical Performance
ParameterTechniquePurpose
Ionic Conductivity Electrochemical Impedance Spectroscopy (EIS)To measure the ease with which ions can move through the membrane.
Permselectivity (Transport Number) Electrodialysis cell potential measurementTo determine the selectivity of the membrane for counter-ions over co-ions.

IV. Application in Drug Delivery

Vinylpyridine-based polymers, particularly in the form of micelles or nanogels, have shown promise as pH-sensitive drug delivery systems. The pyridine groups can be protonated at acidic pH, leading to a change in the polymer's conformation and the release of an encapsulated drug. This property is particularly useful for targeted drug delivery to acidic microenvironments, such as tumors or intracellular compartments.

The membranes fabricated using the protocols described herein can be adapted for drug delivery applications. For instance, a drug can be loaded into the membrane matrix, and its release can be triggered by changes in the pH or ionic strength of the surrounding medium.

V. Troubleshooting and Expert Insights

  • Low IEC: Incomplete quaternization is a common issue. Ensure anhydrous conditions, sufficient reaction time, and an adequate excess of the alkyl bromide.

  • Brittle Membranes: This can result from excessive cross-linking or insufficient plasticization. Adjust the concentration of the cross-linking agent if used, or consider blending with a more flexible polymer.

  • Inconsistent Grafting: Ensure uniform UV irradiation and proper immersion of the membrane in the monomer solution. The concentration of the photoinitiator may also need optimization.

VI. Conclusion

The fabrication of ion-exchange membranes using brominated vinylpyridine derivatives offers a versatile and tunable platform for a wide range of applications. By carefully controlling the polymerization, quaternization, and/or grafting processes, membranes with tailored properties can be achieved. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to successfully develop and validate high-performance vinylpyridine-based ion-exchange membranes for their specific needs.

References

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  • Sata, T. (n.d.). Poly(4-vinylpyridine) based anion exchange membrane. ResearchGate. Available from: [Link]

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  • Piletsky, S. A., et al. (2000). Novel composite poly(4-vinylpyridine)/polypropylene membranes with recognition properties for (S)-naproxen. PubMed. Available from: [Link]

  • Hacaloglu, J., et al. (2024). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. ResearchGate. Available from: [Link]

  • U.S. Patent No. 5,861,230. (1999). Process for the polymerization of 4-vinyl pyridine monomers. Google Patents.
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  • Sandoval-Rojas, A. P., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Available from: [Link]

  • Hogen-Esch, T. E. (1981). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. University of Florida. Available from: [Link]

  • Ang, M. B. M. Y., et al. (2021). A Brief Review of Poly(Vinyl Alcohol)-Based Anion Exchange Membranes for Alkaline Fuel Cells. MDPI. Available from: [Link]

  • Li, Y., et al. (2019). Preparation of anion exchange membranes based on pyridine functionalized poly(vinyl alcohol) crosslinked by 1,4‐dichlorobutane. ResearchGate. Available from: [Link]

  • Gherasim, C. V., et al. (2022). Synthesis and Characterization of Cellulose Acetate/Polyethylene Glycol/Poly(Styrene)-b-Poly(4-Vinylpyridine) Membrane Embedded with Hydrotermaly Activated TiO2 Nanoparticles for Waste-Waters Treatment by Membrane Processes. MDPI. Available from: [Link]

  • Koromilas, N. D., et al. (2019). Preparation of Porous Polymeric Membranes Based on a Pyridine Containing Aromatic Polyether Sulfone. PubMed. Available from: [Link]

  • Aouissi, A., et al. (2023). SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS. Chemistry & Chemical Technology. Available from: [Link]

  • Kim, E. J., et al. (2022). Synthesis and Self-Assembly of Poly(vinylpyridine)-Containing Brush Block Copolymers: Combined Synthesis of Grafting-Through and Grafting-to Approaches. ResearchGate. Available from: [Link]

  • Abetz, V., et al. (2020). Isoporous Membranes from Novel Polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) (PS-b-P4VP-b-PSMA) Triblock Terpolymers and Their Post-Modification. MDPI. Available from: [Link]

  • Sata, T. (1999). Transport properties of anion exchange membranes prepared by the reaction of crosslinked membranes having chloromethyl groups with 4-vinylpyridine and trimethylamine. Semantic Scholar. Available from: [Link]

  • Narducci, R., et al. (2021). Anion Exchange Membranes with 1D, 2D and 3D Fillers: A Review. MDPI. Available from: [Link]

  • Singh, R., et al. (2021). Ion-Exchange Membranes for the Fabrication of Reverse Electrodialysis Device. PubMed. Available from: [Link]

  • Alexandridis, P. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. ResearchGate. Available from: [Link]

  • Singh, B., & Sharma, D. K. (2009). Ion-exchange resins as drug delivery carriers. PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Ticket #VP-STG-404: Stabilization & Storage of Vinylpyridine Monomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level response from a Technical Support Center for a specialty chemical supplier. It adopts the persona of a Senior Application Scientist addressing a research team.

Executive Summary & Core Directive

You are encountering stability issues with vinylpyridine monomers. This is a common but preventable failure mode. Unlike styrene or simple acrylates, vinylpyridines (VP) possess a basic nitrogen atom that introduces a secondary degradation pathway (oxidative discoloration) alongside the standard radical polymerization risk.

The "Gold Standard" Storage Protocol:

  • Temperature: -20°C (Critical) .

  • Inhibitor: 100–200 ppm 4-tert-butylcatechol (TBC).

  • Atmosphere: Inert (Nitrogen/Argon) only if stored at -20°C.

  • Light: Absolute darkness (Amber glass + Foil).

The Science of Instability (Why this happens)

To prevent the issue, you must understand the two distinct enemies attacking your monomer.

A. Spontaneous Radical Polymerization

Like all vinyl monomers, VP is susceptible to radical chain growth. Heat and UV light induce


 transitions in the vinyl double bond, generating diradicals that initiate propagation.
  • The Inhibitor Mechanism: We add 4-tert-butylcatechol (TBC) as a radical scavenger.[1][2]

  • The Oxygen Paradox: TBC is a phenolic inhibitor. It does not react directly with alkyl radicals. Instead, it reacts with peroxy radicals formed when alkyl radicals react with dissolved oxygen. Therefore, TBC requires trace oxygen to function effectively at room temperature.[3]

B. Oxidative Degradation (The "Red Shift")

Users often report their monomer turning "red" or "brown." This is not always polymerization. It is often the oxidation of the pyridine ring (forming N-oxides) or complex formation with trace metal ions. This reaction is accelerated by light and oxygen.

The Conflict:

  • TBC needs Oxygen to stop polymerization.[1]

  • The Pyridine Ring needs NO Oxygen to stop turning red.

The Solution: We resolve this conflict with Temperature . By storing at -20°C , we suppress radical generation to near-zero, rendering the TBC/Oxygen requirement moot. This allows us to store the monomer under an inert atmosphere (Nitrogen/Argon) to prevent the oxidative "red shift" without risking polymerization.

Visualization: The Degradation Pathways

VP_Degradation Monomer Vinylpyridine Monomer HeatUV Heat / UV Light Monomer->HeatUV Oxygen Oxygen (O2) Monomer->Oxygen Slow Oxidation Radicals Free Radicals (R•) HeatUV->Radicals Initiation NOxide N-Oxide / Oxidation (Red/Brown Color) Oxygen->NOxide Degradation Peroxy Peroxy Radicals (ROO•) Radicals->Peroxy + O2 (Required for TBC) Polymer Polymerization (Viscous/Solid) Radicals->Polymer Chain Growth TBC Inhibitor (TBC) Peroxy->TBC Scavenged TBC->Monomer Stabilized

Figure 1: The dual-threat mechanism. Note how Oxygen is both a helper (for TBC) and a hazard (for oxidation).

Storage & Handling Protocols

storage Matrix: Condition vs. Outcome[4]
VariableRecommendationScientific Rationale
Temperature -20°C Arrhenius equation dictates that lowering temp from 25°C to -20°C reduces reaction rates by ~20-50x.
Container Amber Glass Blocks UV radiation (290-400nm) which excites the vinyl

-electrons.
Headspace Nitrogen (at -20°C) Prevents moisture absorption (VP is hygroscopic) and oxidative discoloration.
Inhibitor Keep TBC in Do not remove TBC until immediately before polymerization.
Moisture Desiccator Water can protonate the pyridine ring (weakly) or introduce trace ions that catalyze "popcorn" polymerization.
Protocol: Thawing and Aliquoting
  • Step 1: Remove bottle from freezer 3 hours before opening.

  • Step 2: Allow to reach room temperature before breaking the seal. Why? Opening a cold bottle condenses atmospheric water vapor into the monomer. Water is a contaminant that ruins living polymerizations.

  • Step 3: Aliquot under inert gas (glovebox or nitrogen line) if possible.

Inhibitor Removal (The "Prep" Phase)

WARNING: Once TBC is removed, the monomer is a "ticking clock." It must be used within 2-4 hours or stored at -80°C.

Do NOT use extraction (washing with NaOH) for Vinylpyridine. VP is partially soluble in water, leading to yield loss and emulsion formation.

Recommended Method: Flash Chromatography (Basic Alumina)

This is the industry standard for lab-scale purification. It removes TBC, trace water, and polymer seeds.

Materials:

  • Column: Glass chromatography column or disposable syringe with frit.

  • Media: Basic Alumina (Brockmann I). Note: Do not use Silica (Acidic) or Neutral Alumina. The acidity of silica will protonate the basic VP monomer.

Workflow:

Inhibitor_Removal Start Inhibited Monomer (Contains TBC) Prep Prepare Column: Plug + Sand + Basic Alumina Start->Prep Pour Pour Monomer (Neat / No Solvent) Prep->Pour Filter Gravity Filtration (Do not use vacuum if possible) Pour->Filter Result Purified Monomer (Clear/Colorless) Filter->Result Waste TBC/Polymer (Stays on Alumina - Brown Band) Filter->Waste

Figure 2: Basic Alumina purification workflow. The basic nature of the alumina prevents interaction with the pyridine nitrogen.

Step-by-Step:

  • Pack a small column with ~5g of Basic Alumina per 10mL of monomer.

  • Pour the monomer neat (undiluted) onto the column.

  • Allow gravity flow. TBC is polar and phenolic; it adsorbs strongly to the alumina.

  • Collect the clear liquid.

  • Validation: The monomer should be clear and colorless. If it is slightly yellow, repeat the pass.

Troubleshooting Guide (FAQ)

Q: My monomer has turned a dark red/tea color. Is it polymerized?

  • Diagnosis: Not necessarily. This is usually oxidative degradation (N-oxide formation) rather than polymerization.

  • Test: Invert the bottle. If the bubble moves as fast as water, it is likely just oxidized monomer. If it moves like honey (viscous), it is polymerizing.

  • Action: If fluid but red, distill under vacuum (see Ref 1) to recover usable monomer. If viscous, discard as hazardous waste.

Q: Can I store the monomer in a refrigerator (4°C) instead of a freezer (-20°C)?

  • Answer: For short term (<2 weeks), yes. For long term, no. At 4°C, spontaneous polymerization can still occur over months, especially if the TBC levels have depleted.

Q: I see white "cauliflower-like" solids in the liquid.

  • Diagnosis: This is "Popcorn Polymerization" (crosslinked insoluble polymer).

  • Action: Do not open. Popcorn polymer growth can be explosive enough to shatter glass. Discard the entire container immediately.

Q: Why do you specify "Basic" Alumina?

  • Mechanism: Vinylpyridine is a base (

    
    ). If you use Silica (acidic), the pyridine nitrogen will protonate, binding the monomer to the column and potentially initiating cationic polymerization. Basic alumina is inert to the pyridine functionality.
    

References

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 4-Vinylpyridine. Retrieved from

    • Supports storage at -20°C and sensitivity to oxid
  • BenchChem. (2025).[1][4] Troubleshooting premature polymerization with TBC inhibitor. Retrieved from

    • Details the mechanism of TBC and the requirement for oxygen in radical scavenging.
  • Scientific Polymer Products. (2020). Poly(4-vinylpyridine-co-styrene) Handling Guide. Retrieved from

    • Provides handling d
  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved from

    • Authoritative source on using Basic Alumina for purifying basic heterocycles like pyridine.
  • Metrohm. (2023). TBC in Styrene and Vinyl Monomers: Monitoring and Mechanism. Retrieved from

    • Explains the kinetics of TBC depletion and the "Oxygen Paradox" in vinyl monomer storage.

End of Technical Support Ticket. For further assistance, contact the Polymer Science Desk.

Sources

Technical Support Center: Poly(2-Bromo-3-methyl-5-vinylpyridine) Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It synthesizes polymer physics principles with organic chemistry logic to address the specific solubility challenges of poly(2-Bromo-3-methyl-5-vinylpyridine) —a highly functionalized, hydrophobic polyelectrolyte precursor.[1][2]

Executive Summary: The Solubility Paradox

Poly(2-Bromo-3-methyl-5-vinylpyridine) (PBMVP) presents a unique solubility challenge compared to its parent analog, poly(4-vinylpyridine) (P4VP).[1][2] Users often attempt to dissolve PBMVP using standard P4VP protocols (e.g., methanol or weak aqueous acid) and fail.[2]

The Core Issue: The introduction of the 2-Bromo and 3-Methyl groups fundamentally alters the polymer's physicochemical profile:

  • Electronic Deactivation: The 2-Bromo group is strongly electron-withdrawing.[1][2] It reduces the electron density on the pyridine nitrogen, drastically lowering its pKa (basicity).[2] Result: The polymer does not protonate (and thus does not dissolve) in weak acids like acetic acid.[2]

  • Steric & Hydrophobic Bulk: The 3-Methyl group adds hydrophobicity and steric hindrance near the nitrogen, further interfering with solvation shells.[1][2]

  • Dipolar Aggregation: The Carbon-Bromine bond creates strong dipole-dipole interactions between chains, leading to "pseudo-crosslinking" or gelation in standard organic solvents.[1][2]

Solvent Compatibility Matrix

Use this matrix to select the correct solvent system. Do not use standard P2VP/P4VP solvents without modification. [1][2]

Solvent ClassSpecific SolventSolubility StatusTechnical Notes
Chlorinated Chloroform (

), DCM
Excellent Primary choice for film casting and NMR.[1][2] Breaks hydrophobic interactions well.[1][2]
Polar Aprotic DMF, DMAc, NMPGood (with additives) Often requires 0.1M LiBr to prevent aggregation (see Protocol A).[2]
Cyclic Ethers THFVariable Depends on Molecular Weight (MW).[1][2] High MW chains may swell but not dissolve.[1][2]
Alcohols Methanol, EthanolPoor / Insoluble Unlike P4VP, PBMVP is too hydrophobic for pure alcohols.[1][2]
Aqueous Acid 1M Acetic AcidInsoluble pKa is too low for protonation.[1][2]
Strong Acid conc. HCl /

Soluble (Reactive) Dissolves via forced protonation but may hydrolyze the Br group over time.
Non-Polar Hexanes, Diethyl EtherInsoluble Used for precipitation/purification.[1][2]

Troubleshooting Workflows (Interactive FAQ)

Issue 1: "My polymer swells into a gel in DMF but doesn't fully dissolve."

Diagnosis: This is likely Inter-chain Aggregation , not covalent cross-linking.[1][2] The polar C-Br bonds on adjacent chains attract each other, forming tight physical knots that pure solvent cannot penetrate.[1][2] Solution: You must disrupt the dipole-dipole network using a chaotropic salt.[1][2]

Protocol A: Salt-Assisted Dissolution (The "LiBr Method")

Applicable for: GPC/SEC analysis, viscosity measurements, and casting from high-boiling solvents.[1][2]

  • Preparation: Prepare a stock solution of 0.05 M to 0.1 M Lithium Bromide (LiBr) in DMF (or NMP).[1][2]

    • Why LiBr? The Lithium cation (

      
      ) coordinates with the pyridine nitrogen and the bromine dipoles, effectively "screening" the inter-chain attractions.
      
  • Addition: Add the polymer powder to the solvent slowly under magnetic stirring.

  • Thermal Cycle: Heat the mixture to 60°C for 2 hours , then cool to room temperature.

    • Mechanism:[1][2][3] Heat provides the kinetic energy to disentangle chains; the salt prevents them from re-aggregating upon cooling.[1][2]

  • Filtration: Filter through a 0.45 µm PTFE filter. If high back-pressure is observed, the aggregates are still present (increase LiBr concentration to 0.1 M).[2]

Issue 2: "I cannot dissolve the polymer in water/acid for self-assembly studies."

Diagnosis: You are treating PBMVP like P4VP. The 2-Bromo group lowers the pyridine pKa from ~5.2 (standard) to < 1.[1][2]0. Weak acids cannot protonate it to generate the cationic charge required for water solubility.[1][2] Solution: Use a Co-solvent Approach or Quaternization .[1][2]

Protocol B: The "Good-Solvent" Injection Method

Applicable for: Forming nanoparticles or micelles in aqueous media.[1][2]

  • Dissolve: Dissolve PBMVP in THF or Dioxane (concentration: 1–5 mg/mL).

  • Inject: Rapidly inject this solution into a large volume of water (pH adjusted to 1-2 with HCl) under vigorous stirring.

  • Dialysis: Dialyze against water to remove the organic solvent.[1][2]

    • Note: Even with this method, PBMVP is likely to precipitate rather than form stable micelles unless it is part of a block copolymer (e.g., PEG-b-PBMVP).[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the polymer's chemical state.

SolubilityLogic Start Start: Select Solvent for PBMVP Goal What is your Application? Start->Goal App_NMR NMR / Structural Analysis Goal->App_NMR App_GPC GPC / Viscosity Goal->App_GPC App_Aq Aqueous / Bio-App Goal->App_Aq Solv_Chloro Use CDCl3 or CD2Cl2 (Excellent Solvency) App_NMR->Solv_Chloro Q_Agg Is Aggregation Observed? (Hazy solution / High Backpressure) App_GPC->Q_Agg Q_pH Can you use Strong Acid? App_Aq->Q_pH Solv_DMF DMF + 0.1M LiBr (Disrupts Dipoles) Q_Agg->Solv_DMF Yes Solv_PureDMF Pure DMF/NMP (Risk of aggregates) Q_Agg->Solv_PureDMF No Solv_HCl pH < 1 (HCl) (Forced Protonation) Q_pH->Solv_HCl Yes Solv_Weak Acetic Acid / Neutral pH (Will Precipitate) Q_pH->Solv_Weak No Solv_Quat Must Quaternize first (e.g., Methyl Iodide) Solv_Weak->Solv_Quat Alternative

Caption: Decision tree for PBMVP solvent selection. Green nodes indicate viable pathways; Red nodes indicate chemical incompatibilities.[1][2]

Advanced Purification Protocol

If your polymer is impure (monomer retention) or has a broad polydispersity due to poor synthesis control, use this purification method.[2]

Principle: PBMVP is soluble in Chloroform but strictly insoluble in Hexanes.[1][2] Step-by-Step:

  • Dissolution: Dissolve crude polymer in minimal

    
     (aim for syrup-like consistency).
    
  • Precipitation: Drop the solution dropwise into a beaker containing 10x volume of cold Hexanes (or Diethyl Ether) under vigorous stirring.

  • Observation: The polymer should crash out as a white/off-white fibrous solid.[1][2]

    • Troubleshooting: If it forms a sticky oil, your concentration in

      
       is too high, or the MW is too low.[2] Cool the Hexane bath to -20°C (dry ice/acetone) to harden the oil into a solid.
      
  • Drying: Vacuum dry at 40°C for 24 hours. Do not exceed 60°C as the bromo-group can be thermally labile, leading to cross-linking.[1][2]

Scientific References & Grounding

The protocols above are derived from fundamental polymer physics regarding substituted poly(vinylpyridines) and polyelectrolyte behavior.[2]

  • Polymer Solubility Parameters: The solubility difference between P4VP and halogenated derivatives is well-documented.[1][2] P4VP is soluble in alcohols [1], whereas hydrophobic modifications (like the 3-methyl and 2-bromo groups) shift the Hansen Solubility Parameters toward chlorinated solvents.[2]

  • Salt Effects in Polar Solvents: The use of LiBr in DMF to solubilize aggregating polymers (like P2VP and P4VP) is a standard characterization technique to break hydrogen bonding and dipole interactions [2].[1][2]

  • Electronic Effects on Pyridine: The electron-withdrawing nature of bromine at the 2-position significantly lowers the basicity of the nitrogen atom, rendering weak acids ineffective for protonation [3].[1][2]

References
  • ACS Macromolecules: Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. (Discusses solvent contrasts between P2VP/P4VP and derivatives).

  • Polysciences Technical Data: Poly(2-vinylpyridine) Properties and Solubility. (Establishes baseline solubility for the non-halogenated parent polymer).

  • PubChem Compound Summary: 2-Bromo-3-methylpyridine.[1][2][4] (Provides physicochemical data on the monomer unit, confirming reduced basicity and hydrophobicity).

Sources

Controlling molecular weight distribution in 2-Bromo-3-methyl-5-vinylpyridine polymers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polymerization of 2-Bromo-3-methyl-5-vinylpyridine

Welcome to the technical support center for the synthesis of poly(2-Bromo-3-methyl-5-vinylpyridine). This guide is designed for researchers, scientists, and drug development professionals who are working with this functional monomer. The ability to precisely control the molecular weight (MW) and molecular weight distribution (MWD, or Polydispersity Index, PDI, Đ) is paramount for tailoring the physicochemical properties of the final polymer for advanced applications. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when planning the synthesis of well-defined poly(2-Bromo-3-methyl-5-vinylpyridine).

Q1: Why is controlling the molecular weight distribution of my poly(2-Bromo-3-methyl-5-vinylpyridine) so important?

The molecular weight and PDI are critical parameters that dictate the bulk properties of your polymer, including its solubility, thermal characteristics, mechanical strength, and self-assembly behavior in solution.[1] For applications in drug delivery, for instance, a narrow PDI ensures uniform drug loading and predictable release kinetics. In materials science, it allows for the creation of well-defined block copolymers with predictable morphologies. A broad PDI indicates a heterogeneous mixture of chain lengths, which can lead to inconsistent performance and difficulty in characterization.

Q2: Which controlled polymerization technique is most suitable for 2-Bromo-3-methyl-5-vinylpyridine?

Several controlled radical polymerization (CRP) techniques can be employed.[2] The optimal choice depends on your specific requirements for purity, scalability, and functional end-groups.

TechniqueAdvantages for 2-Bromo-3-methyl-5-vinylpyridineDisadvantages & Considerations
ATRP Excellent control over MW and low PDI. Tolerant to various functional groups. A wide range of initiators are commercially available.[2][]The pyridine nitrogen can coordinate with the copper catalyst, potentially slowing or halting the polymerization.[4] Requires rigorous removal of the copper catalyst post-synthesis.
RAFT Versatile for a wide range of monomers. Metal-free, simplifying purification. Tolerant to trace impurities. Allows for synthesis of complex architectures.[5][6]Requires synthesis or purchase of a suitable RAFT agent. Polymerization rates can sometimes be slower compared to ATRP. Potential for color and odor in the final product from the thiocarbonylthio group.
Anionic Can produce polymers with very low PDI. Polymerization is often extremely fast.[7]Highly sensitive to impurities (water, oxygen, protic solvents), requiring stringent anhydrous and anaerobic conditions.[8] Side reactions involving the pyridine ring are possible, especially at higher temperatures.[8]

For most applications, ATRP and RAFT offer the best balance of control and experimental feasibility. Anionic polymerization, while powerful, demands the most rigorous experimental setup.

Q3: How does the pyridine functionality in the monomer affect the polymerization?

The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base. In Atom Transfer Radical Polymerization (ATRP) , this can lead to competitive coordination with the copper catalyst center. This interaction can displace the ligand, altering the catalyst's activity and the crucial equilibrium between active and dormant species, potentially leading to a loss of control or complete stalling of the polymerization.[4] Strategies to mitigate this include using strongly coordinating ligands (e.g., TPMA, Me6TREN) or performing the polymerization in protic media where the pyridine can be protonated.[4][9] In RAFT and anionic polymerization , this effect is less pronounced, although in anionic polymerization, the propagating carbanion can potentially attack the electrophilic pyridine ring in a side reaction.[8]

Q4: How do I target a specific molecular weight for my polymer?

In a well-controlled "living" polymerization, the number-average molecular weight (Mₙ) is predetermined by the initial molar ratio of monomer to the initiator (for ATRP and anionic) or chain transfer agent (for RAFT), and the fractional monomer conversion (X).

The theoretical molecular weight (Mₙ, an) can be calculated using the following equation:

Mₙ, an = ([M]₀ / [I]₀) * X * MWₘₒₙₒₘₑᵣ + MWᵢₙᵢₜᵢₐₜₒᵣ

Where:

  • [M]₀ is the initial monomer concentration.

  • [I]₀ is the initial initiator or RAFT agent concentration.

  • X is the fractional monomer conversion.

  • MWₘₒₙₒₘₑᵣ is the molecular weight of the monomer.

  • MWᵢₙᵢₜᵢₐₜₒᵣ is the molecular weight of the initiator or RAFT agent.

To achieve a desired Mₙ, you must carefully control the stoichiometry of your reagents and accurately measure the final monomer conversion.[5]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the polymerization of 2-Bromo-3-methyl-5-vinylpyridine.

Problem 1: My GPC trace shows a broad molecular weight distribution (PDI > 1.3).

A broad PDI is a clear indicator that the polymerization is not well-controlled. This can stem from several factors related to initiation, propagation, and termination.

  • Question: What are the likely causes and how can I fix them?

    Answer:

    • Inefficient Initiation: For a polymerization to be controlled, the rate of initiation must be significantly faster than the rate of propagation. If initiation is slow, new chains are formed throughout the reaction, leading to a wide distribution of chain lengths.

      • Solution (ATRP): Ensure you are using a highly efficient initiator. For vinylpyridine monomers, alkyl halides such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate are excellent choices.[] Avoid less reactive initiators like benzyl halides for this class of monomer.[] Mixing initiators of different reactivities can also intentionally broaden the PDI.[10]

      • Solution (RAFT): The choice of initiator (e.g., AIBN, V-50) and its concentration relative to the RAFT agent is critical. A common ratio is [RAFT]:[Initiator] of 5:1 to 10:1. Too much initiator leads to a high concentration of radicals, promoting uncontrolled polymerization and termination events.

    • Presence of Inhibitors/Impurities: Oxygen is a potent radical scavenger and will inhibit polymerization. Water and other protic impurities can interfere with both ATRP catalysts and anionic initiators.

      • Solution: Ensure your monomer is freshly distilled or passed through a column of basic alumina to remove inhibitors and acidic impurities. Solvents must be anhydrous and thoroughly deoxygenated. The most effective method for removing dissolved oxygen is performing at least three freeze-pump-thaw cycles on your reaction mixture.[11]

    • High Radical Concentration: An excessively high concentration of propagating radicals increases the probability of irreversible termination reactions (coupling or disproportionation), which "kills" polymer chains and broadens the PDI.

      • Solution (ATRP): The radical concentration is managed by the equilibrium between the activator (e.g., Cu(I) complex) and the deactivator (e.g., Cu(II) complex). Ensure you have an appropriate amount of deactivator present from the start or that it is generated in situ quickly. Using a more active catalyst system can allow for a lower overall catalyst concentration, reducing termination.[12]

      • Solution (RAFT): Lower the initiator concentration or choose an initiator with a lower decomposition rate at your reaction temperature.[13]

    • Solvent Effects: The solvent can influence polymerization kinetics and side reactions.[14] For vinylpyridines, protic solvents like alcohols can interact with the pyridine ring via hydrogen bonding, which can surprisingly increase the polymerization rate in some systems but may also interfere with the catalyst.[15][16]

      • Solution: Start with common non-protic solvents like anisole, DMF, or toluene. If using a protic solvent, be aware of its potential to alter the reaction kinetics and control.

Problem 2: My GPC trace is bimodal or has a significant low molecular weight shoulder.

A bimodal or multimodal distribution indicates the presence of two or more distinct polymer populations.

  • Question: What causes multiple peaks in my GPC trace and what is the remedy?

    Answer:

    • Very Slow Initiation / Chain Transfer: This is a primary cause. A low molecular weight peak or shoulder often corresponds to dead chains formed early on due to impurities or chains that did not propagate efficiently, while the main, higher molecular weight peak represents the more controlled population. Bimodal distributions can also appear in block copolymer synthesis if the macroinitiator has poor end-group fidelity or initiation of the second block is inefficient.[6]

      • Solution: Re-evaluate your initiator system for higher efficiency as described in Problem 1. For RAFT, ensure your RAFT agent is appropriate for vinyl monomers; xanthates or dithiocarbamates are often used for "less activated" monomers.

    • Impurities Acting as Initiators or Chain Transfer Agents: Trace amounts of water or other protic impurities can initiate side reactions or act as chain transfer agents, creating a separate population of polymer chains.

      • Solution: Rigorous purification of all reagents is critical. Re-distill the monomer and use anhydrous solvents. Ensure all glassware is flame-dried or oven-dried immediately before use.

    • GPC/SEC Analysis Artifacts: The issue may not be with your polymer but with the analysis itself. Poly(vinylpyridines) are known to be "sticky" and can adsorb to GPC columns, especially standard silica-based columns. This can cause peak tailing, broadening, or artificial peaks.[17]

      • Solution: Use a mobile phase designed for basic polymers. This often involves adding a small amount of an amine (e.g., triethylamine) or a salt (e.g., LiBr) to the eluent (e.g., THF or DMF) to suppress ionic interactions with the column packing material.[18][19] Always confirm that your polymer is fully dissolved and filter the sample before injection.[20]

Problem 3: The polymerization stops at low monomer conversion.

A stalled reaction is a common frustration, particularly in ATRP of functional monomers.

  • Question: Why did my polymerization stop prematurely?

    Answer:

    • Catalyst Deactivation (ATRP): This is the most probable cause for this specific monomer. The pyridine nitrogen can bind irreversibly to the Cu(I) active site, forming a stable complex that will not participate in the ATRP equilibrium. This effectively removes the activator from the system.

      • Solution:

        • Use a More Active Catalyst: Employ a catalyst system with a higher reduction potential and a ligand that forms a very stable complex with copper, such as CuBr/TPMA or CuBr/Me6TREN.[4] These are less susceptible to displacement by the pyridine monomer/polymer.

        • Increase Catalyst Concentration: While not ideal, a higher catalyst loading can sometimes overcome partial deactivation.

        • Change the Solvent: Polar, coordinating solvents can sometimes help to stabilize the catalyst complex.

    • Loss of Halogen End-Group Fidelity: The bromine end-group is essential for the deactivation step in ATRP. If it is lost through a side reaction, that chain is effectively "dead" and can no longer be controlled.

      • Solution: Lowering the reaction temperature can minimize side reactions. Ensure the system is free of nucleophilic impurities that could displace the bromine.

Problem 4: The experimental molecular weight (Mₙ from GPC) does not match the theoretical value.

This is a common issue that points to problems with either the reaction stoichiometry or the characterization method.

  • Question: Why is my measured Mₙ different from my calculated Mₙ?

    Answer:

    • Inaccurate Measurement of Conversion: The theoretical Mₙ is directly proportional to monomer conversion. An error in measuring conversion will lead to a proportional error in the expected Mₙ.

      • Solution: Use a reliable and quantitative method to determine conversion. ¹H NMR spectroscopy is often the most accurate. Compare the integral of the vinyl proton peaks of the monomer to the integral of a stable proton signal on the polymer backbone or an internal standard.

    • Initiator Efficiency Less Than 100%: The theoretical calculation assumes every molecule of initiator starts one polymer chain. In reality, the efficiency is often between 0.8 and 1.0 (80-100%). If the efficiency is lower, fewer chains are growing, and each will be longer than predicted for a given conversion.

      • Solution: If precise Mₙ is critical, you may need to determine the initiator efficiency for your specific system experimentally by comparing theoretical and measured Mₙ at various conversions.

    • GPC/SEC Calibration Errors: This is a very frequent source of error. Gel Permeation Chromatography separates molecules based on their hydrodynamic volume in solution, not their absolute molecular weight. If you calibrate your instrument with polystyrene standards, the reported "molecular weight" is relative to polystyrene. Your poly(2-Bromo-3-methyl-5-vinylpyridine) will have a different hydrodynamic volume-to-mass ratio.[20]

      • Solution:

        • Use Appropriate Standards: The best practice is to use poly(vinylpyridine) standards for calibration.[19]

        • Use a Multi-Detector GPC System: A system equipped with a light scattering detector (MALS) and a viscometer, in addition to the standard refractive index (RI) detector, can determine the absolute molecular weight of your polymer without relying on column calibration.

Part 3: Visualization & Experimental Protocols

Visualizing the ATRP Process

The core of ATRP is the rapid and reversible equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant, halogen-capped polymer chains.

ATRP_Mechanism Pn_X Dormant Polymer Chain (Pₙ-X) Pn_Radical Active Propagating Radical (Pₙ•) Pn_X->Pn_Radical k_act [Cu(I)L] Pn_Radical->Pn_X k_deact [X-Cu(II)L] Cu_II Deactivator (X-Cu(II)L) Propagation Pn_Radical->Propagation Cu_I Activator (Cu(I)L) Monomer Monomer (M) Monomer->Propagation Pn1_Radical Pₙ₊₁• Propagation->Pn1_Radical k_p

Caption: The ATRP equilibrium between dormant and active species.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing issues with molecular weight control.

Troubleshooting_Workflow cluster_atrp ATRP Specific Issues start GPC Result: Broad PDI or Bimodal check_init Is Initiation Fast & Efficient? start->check_init check_purity Are Monomer/Solvents Pure & O₂-Free? start->check_purity check_gpc Is GPC Method Validated? start->check_gpc check_catalyst Is Catalyst Being Deactivated? start->check_catalyst Polymerization Stalls? sol_init Solution: - Use EBiB for ATRP - Optimize [RAFT]:[AIBN] ratio - Increase temperature check_init->sol_init No sol_purity Solution: - Re-distill monomer - Use anhydrous solvent - Perform Freeze-Pump-Thaw check_purity->sol_purity No sol_gpc Solution: - Use mobile phase with additives (e.g., LiBr) - Check for sample solubility - Use MALS for absolute MW check_gpc->sol_gpc No sol_catalyst Solution: - Use stronger ligand (TPMA, Me6TREN) - Adjust solvent polarity check_catalyst->sol_catalyst Yes

Caption: A logical workflow for troubleshooting poor MWD control.

Protocol 1: Synthesis via Activators Generated by Electron Transfer (AGET) ATRP

This protocol is robust as it uses an air-stable Cu(II) salt and a reducing agent to generate the active Cu(I) species in situ.

Materials:

  • 2-Bromo-3-methyl-5-vinylpyridine (Monomer), purified by passing through basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB, Initiator).

  • Copper(II) bromide (CuBr₂), Catalyst Precursor.

  • Tris(2-pyridylmethyl)amine (TPMA), Ligand.

  • Ascorbic acid (Vitamin C), Reducing Agent.

  • Anisole (Solvent), anhydrous.

  • Schlenk flask, magnetic stir bar, rubber septum, syringes, and nitrogen/argon line.

Procedure:

  • Setup: Place a magnetic stir bar in a Schlenk flask. Flame-dry the flask under vacuum and backfill with inert gas (N₂ or Ar). Allow to cool to room temperature.

  • Reagent Preparation:

    • To the flask, add CuBr₂ (e.g., 0.05 mmol) and TPMA (e.g., 0.05 mmol).

    • Add the monomer (e.g., 10 mmol) and anisole (e.g., 5 mL) via degassed syringes. Stir the mixture to form the blue/green Cu(II) complex.

    • Add the initiator, EBiB (e.g., 0.1 mmol), via syringe. The target Degree of Polymerization (DP) here is [M]/[I] = 100.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Initiation:

    • In a separate vial, prepare a stock solution of ascorbic acid in anisole (ensure it's deoxygenated).

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

    • Inject the ascorbic acid solution (e.g., 0.025 mmol, 0.5 eq relative to Cu) into the stirring reaction mixture. A color change from blue/green to reddish-brown indicates the generation of the Cu(I) activator and the start of polymerization.

  • Monitoring & Termination:

    • Take samples periodically via a degassed syringe to monitor conversion by ¹H NMR and MWD by GPC.

    • To terminate, cool the flask in an ice bath and open it to the air. The solution should turn green/blue as the copper catalyst oxidizes. Dilute with THF.

  • Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer into a cold non-solvent like hexane or diethyl ether. Decant the solvent and dry the polymer under vacuum.

Protocol 2: Synthesis via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

Materials:

  • 2-Bromo-3-methyl-5-vinylpyridine (Monomer), purified.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), Initiator, recrystallized.

  • 2-Cyano-2-propyl benzodithioate (CPBD) or a suitable RAFT agent.

  • 1,4-Dioxane (Solvent), anhydrous.

  • Schlenk flask, magnetic stir bar, rubber septum, syringes, and nitrogen/argon line.

Procedure:

  • Setup: Prepare a flame-dried Schlenk flask with a stir bar under an inert atmosphere.

  • Reagent Preparation:

    • In the flask, dissolve the RAFT agent (e.g., CPBD, 0.1 mmol), AIBN (e.g., 0.02 mmol), and the monomer (e.g., 20 mmol) in 1,4-dioxane (e.g., 8 mL). The target DP is [M]/[RAFT] = 200, and the [RAFT]/[AIBN] ratio is 5.

  • Deoxygenation: Perform three freeze-pump-thaw cycles on the solution.

  • Polymerization:

    • After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at the reaction temperature (e.g., 70 °C for AIBN).

    • Allow the polymerization to proceed for the desired time. The reaction time will determine the final conversion and molecular weight.

  • Termination: Stop the reaction by immersing the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a stirred non-solvent (e.g., cold diethyl ether). Collect the polymer by filtration or centrifugation, then re-dissolve and re-precipitate to ensure high purity. Dry the final product under vacuum.[11]

References

  • Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization: The Influence of Nitroxide Concentration, Solvent, and Temperature. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Solvent effects on TEMPO-mediated radical polymerizations: Behaviour of 3-vinylpyridine in a protic solvent. ResearchGate. [Link]

  • Solvent Effects On Free Radical Polymerization. Flinders University Research. [Link]

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. [Link]

  • RAFT General Procedures. Boron Molecular. [Link]

  • GPC errors in polymer molecular weight analysis. ResolveMass Laboratories Inc.. [Link]

  • Tailoring polymer dispersity by mixing ATRP initiators. ETH Zurich Research Collection. [Link]

  • Additional Monomers - ATRP of 4-Vinyl Pyridine. Carnegie Mellon University. [Link]

  • GPC/SEC Analysis of Poly(2-vinylpyridine)s. LabRulez LCMS. [Link]

  • Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]

  • GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]

  • ATRP in Protic Media. Carnegie Mellon University. [Link]

  • Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Durham E-Theses. [Link]

  • Effect of Initiator Type and Concentration on Polymerization Rate and Molecular Weight in the Bimolecular Nitroxide-Mediated Radical Polymerization of Styrene. ResearchGate. [Link]

  • GPC/SEC Analysis of Poly(2-vinylpyridine)s. Agilent. [Link]

  • Pyridine-Containing Polyhydroxyalkylation-Based Polymers for Use in Vanadium Redox Flow Batteries. ACS Applied Energy Materials. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Bromo-3-methyl-5-vinylpyridine vs. 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers.

Executive Summary

This guide contrasts two pyridine derivatives that, despite structural similarities, occupy distinct reactive niches. 2-Vinylpyridine (2-VP) acts as a highly reactive "Michael Acceptor Monomer," driven by direct resonance interaction between the vinyl group and the ring nitrogen. In contrast, 2-Bromo-3-methyl-5-vinylpyridine (BMVP) functions as an "Orthogonal Scaffold." Its vinyl group at the 5-position is electronically isolated from the nitrogen, drastically reducing Michael reactivity, while the 2-bromo position offers a handle for metal-mediated cross-coupling—a functionality absent in 2-VP.

Part 1: Electronic & Structural Landscape

The divergent reactivity of these molecules is dictated by the position of the vinyl group relative to the pyridine nitrogen and the presence of the halogen handle.

1.1 Electronic Resonance Analysis
  • 2-Vinylpyridine (2-VP): The vinyl group is at the C2 position (ortho to nitrogen).[1] Nucleophilic attack at the

    
    -carbon generates a carbanion at C2, which is resonance-stabilized by the electronegative nitrogen (analogous to an enolate). This makes 2-VP an aggressive electrophile.
    
  • BMVP (5-Vinyl): The vinyl group is at the C5 position (meta to nitrogen). A negative charge resulting from nucleophilic attack cannot be delocalized onto the ring nitrogen. Consequently, the vinyl group behaves more like a deactivated styrene than a Michael acceptor.

1.2 Steric Environment (The 3-Methyl Effect)

In BMVP, the methyl group at C3 provides critical steric bulk. This shields the C2-Bromine bond from unwanted nucleophilic aromatic substitution (


) by small nucleophiles, preserving the bromide for palladium-catalyzed coupling.
1.3 Reactivity Matrix
Feature2-Vinylpyridine (2-VP)2-Bromo-3-methyl-5-vinylpyridine (BMVP)
Primary Role Reactive Monomer / Michael AcceptorMulti-functional Scaffold
Michael Addition (

)
High (Fast kinetics)Negligible (Kinetically inert)
Radical Polymerization High (

)
Moderate (Styrenic behavior)
Anionic Polymerization Excellent (Living polymerization possible)Poor (Side reactions with Br)
Pd-Catalyzed Coupling Difficult (N-coordination poisons catalyst)Excellent (Br handle for Suzuki/Buchwald)
pKa (Conjugate Acid) ~4.98< 3.0 (Suppressed by Br/inductive effects)
Part 2: Visualizing the Reactivity Divergence

The following diagram illustrates the decision logic for selecting between these two reagents based on the desired synthetic outcome.

ReactivityFlow Start Target Transformation Nucleophile Nucleophilic Attack (Thiol/Amine) Start->Nucleophile Requires C-N/C-S Bond LivingPoly Anionic Polymerization Start->LivingPoly Block Copolymers Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Start->Coupling Requires C-C Aryl Bond RadicalPoly Radical Polymerization (Post-functionalization) Start->RadicalPoly Functional Resins MichaelAdduct Michael Adduct (Fast, High Yield) Nucleophile->MichaelAdduct Use 2-VP (N-stabilized anion) Biaryl Biaryl Scaffold (Vinyl Intact) Coupling->Biaryl Use BMVP (Br-handle active)

Caption: Decision tree highlighting the orthogonal utility of 2-VP (blue path) vs. BMVP (red path).

Part 3: Detailed Reactivity Profiles
3.1 Michael Addition (The "Click" Chemistry)

2-VP is a standard reagent for cysteine labeling and "click" type polymer modifications. The reaction is often spontaneous at room temperature in protic solvents. BMVP , conversely, is inert to these conditions. The lack of resonance stabilization at the 5-position means the activation energy for nucleophilic attack is too high.

  • Implication: If your goal is to conjugate a protein or peptide via a thiol, 2-VP is the obligatory choice. BMVP will not react without radical initiation.

3.2 Metal-Mediated Cross-Coupling

BMVP shines here. The C2-Bromine bond is a "privileged" position for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The 2-VP Problem: Non-halogenated vinylpyridines often poison Pd catalysts because the pyridine nitrogen binds strongly to the metal center.

  • The BMVP Solution: The bromine atom undergoes oxidative addition faster than the nitrogen can poison the catalyst. Furthermore, the 3-methyl group provides steric bulk that twists the pyridine ring, slightly weakening the N-Pd interaction and favoring the catalytic cycle.

Part 4: Experimental Protocols
Protocol A: Comparative Michael Addition (Thiol-Ene)

Objective: To demonstrate the rapid kinetics of 2-VP vs. the inertness of BMVP.

  • Preparation: Prepare a 0.1 M solution of 2-VP and a separate 0.1 M solution of BMVP in Methanol (

    
    ).
    
  • Nucleophile: Add 1.1 equivalents of benzyl mercaptan (BnSH) to each vial.

  • Catalyst: Add 0.1 equivalents of Triethylamine (TEA).

  • Monitoring: Transfer immediately to NMR tubes.

  • Observation:

    • 2-VP:

      
       conversion to the thioether adduct within 15 minutes at 25°C.
      
    • BMVP:

      
       conversion observed after 24 hours. (Requires radical initiator like AIBN and heat to react, proceeding via thiol-ene radical mechanism rather than Michael addition).
      
Protocol B: Suzuki-Miyaura Coupling of BMVP

Objective: To utilize the orthogonal Br-handle of BMVP while preserving the vinyl group.

Note: This protocol preserves the vinyl group for later polymerization or functionalization.

  • Reagents:

    • Substrate: BMVP (1.0 equiv)

    • Coupling Partner: Phenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Degas solvents thoroughly with Argon (3 cycles of freeze-pump-thaw) to prevent oxidation of the vinyl group.

    • Combine reagents in a sealed pressure vial under Argon.

    • Heat to 80°C for 4–6 hours. Caution: Do not exceed 90°C to avoid thermal polymerization of the vinyl group.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and wash with brine.

    • Dry organic layer over

      
      .[2]
      
    • Purify via flash chromatography (Hexanes/EtOAc).

  • Result: Formation of 3-methyl-2-phenyl-5-vinylpyridine . The vinyl group remains intact because the oxidative addition into the C-Br bond is kinetically favored over Heck coupling at the vinyl group under these specific conditions.

Part 5: References
  • Doering, W. E., & Weil, R. A. (1947).[3] The addition of malonic esters to 2-vinylpyridine and 4-vinylpyridine.[4] Journal of the American Chemical Society, 69(10), 2461-2466. Link

  • Lutz, J. F. (2008). Polymerization of oligo(ethylene glycol) (meth)acrylates: Toward new generations of smart biocompatible materials. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3459-3470. (Context on Michael addition kinetics). Link

  • BenchChem. (2025).[5] A Comparative Performance Analysis of Polymers from Vinylpyridine Isomers. (Data on pKa and solubility differences). Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Reference for Pd-coupling selectivity in halo-pyridines). Link

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Q-e values for vinylpyridines). Link

Sources

Technical Guide: GC-MS Characterization Standards for Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyridine derivatives (e.g., 2-bromopyridine, 3,5-dibromopyridine) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals, particularly via Suzuki-Miyaura cross-coupling. Characterizing these compounds by GC-MS presents two distinct analytical failures: positional isomer co-elution and thermal de-halogenation within the injector port.

This guide compares the industry-standard non-polar separation (5% phenyl) against high-polarity alternatives (PEG/Wax), demonstrating that while non-polar phases are robust, they frequently fail to resolve critical isomer pairs (e.g., 2- vs. 3-bromopyridine) due to similar boiling points. We recommend a bimodal screening approach : utilizing a high-polarity WAX column for isomer resolution and an inert sample path to prevent catalytic de-bromination.

The Analytical Challenge: Causality of Failure

To develop a robust method, one must understand why standard protocols fail.

  • Positional Isomerism: The position of the bromine atom (ortho, meta, para) significantly alters the dipole moment but often has a negligible effect on boiling point. Standard non-polar columns separate primarily by volatility, leading to peak overlap.

  • Basicity & Tailing: The pyridine nitrogen is a Lewis base. It interacts strongly with active silanol groups (Si-OH) on the glass liner or column phase, resulting in severe peak tailing.

  • Thermal Instability: Bromine is a labile leaving group. At high injector temperatures (>260°C), especially in the presence of metal contaminants (rust in liners), bromopyridines undergo catalytic de-halogenation, yielding false "pyridine" peaks.

Comparative Analysis: Column Selection

This section compares the standard general-purpose column against the application-specific alternative.

Option A: The Standard (5% Phenyl-arylene)
  • Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rtx-5MS).

  • Mechanism: Separation based on dispersive forces (Boiling Point).

  • Verdict: Insufficient for Isomers. While excellent for general screening, it often fails to separate 2-bromopyridine from 3-bromopyridine due to their boiling point proximity (~193°C vs ~173°C, but often closer in effective volatility).

Option B: The Alternative (Polyethylene Glycol / WAX)
  • Phase: Polyethylene Glycol (e.g., DB-WAX UI, Stabilwax).

  • Mechanism: Separation based on Hydrogen Bonding and Dipole-Dipole interactions.

  • Verdict: Superior Resolution. The lone pair on the pyridine nitrogen interacts with the oxygen-rich PEG phase. Steric hindrance from the bromine atom (ortho position) weakens this interaction for 2-bromopyridine compared to 3- or 4-bromopyridine, creating a massive shift in retention time.

Performance Data Comparison
FeatureStandard (5% Phenyl)Alternative (PEG/WAX)Scientific Rationale
Isomer Resolution Low (

)
High (

)
PEG phase exploits the "Ortho Effect" (steric shielding of N).
Peak Shape Prone to TailingGood (if deactivated)PEG masks active sites; requires "Base Deactivated" columns.
Thermal Limit High (325°C+)Moderate (250°C)PEG bleeds at high temps; requires lower oven max.
Bleed (m/z 207) LowModerateHigh bleed can interfere with trace analysis.

Mass Spectral Characterization (EI)[1][2]

Electron Ionization (EI) at 70 eV produces distinct fragmentation patterns. However, isomers often yield identical mass spectra, reinforcing the need for the chromatographic separation described above.

Key Spectral Features
  • Isotope Cluster (The "Fingerprint"): Bromine naturally occurs as

    
     and 
    
    
    
    in a nearly 1:1 ratio.
    • Observation: Look for the molecular ion pair

      
       and 
      
      
      
      of equal intensity.
    • Validation: If the ratio is not ~1:1, the peak is likely an interference or a co-eluting non-brominated compound.

  • Fragmentation Pathway:

    • Primary Loss: Homolytic cleavage of the C-Br bond (Loss of 79/81 amu).

    • Secondary Loss: Loss of HCN (27 amu) from the pyridine ring.

Diagram: Fragmentation Mechanism

The following diagram illustrates the EI fragmentation pathway for 2-bromopyridine.

Bromopyridine_Fragmentation M_Ion Molecular Ion (M+) m/z 157/159 (Radical Cation) Pyridinyl Pyridinyl Cation m/z 78 (Even Electron) M_Ion->Pyridinyl Primary Frag Step1 - Br• (Homolytic Cleavage) Butadiyne Butadiyne Cation m/z 51 (High Energy) Pyridinyl->Butadiyne Secondary Frag Step2 - HCN (Ring Opening)

Caption: EI Fragmentation pathway of 2-bromopyridine showing the characteristic loss of the halogen followed by ring disintegration.

Validated Experimental Protocol

This protocol incorporates "Self-Validating" steps to ensure data integrity.

Workflow Diagram

GCMS_Workflow SamplePrep Sample Preparation Solvent: DCM or MeOH Conc: 10-50 ppm Inlet Inlet Parameters Temp: 240°C (Limit Thermal Stress) Liner: Ultra-Inert with Wool SamplePrep->Inlet Separation Separation (Column) Primary: DB-WAX UI Confirmatory: DB-5ms Inlet->Separation Detection MS Detection (SIM/Scan) Scan: 40-300 amu SIM: 79, 157, 159 Separation->Detection Validation Data Validation Check 79/81 Ratio Check Peak Tailing < 1.3 Detection->Validation

Caption: Optimized workflow for bromopyridine analysis emphasizing thermal control and inertness.

Detailed Methodology

1. Sample Preparation:

  • Dissolve standard in Dichloromethane (DCM) .[1] Avoid acetone as it can react with active amines if present.

  • Concentration: 20 µg/mL. High concentrations exacerbate column overload and tailing.

2. Inlet Parameters (Critical Control Point):

  • Liner: Use Ultra-Inert split liners with deactivated glass wool. Standard liners will cause adsorption of the pyridine ring.

  • Temperature: Set to 240°C .

    • Why? Temperatures >280°C increase the risk of debromination.

  • Mode: Split 10:1 to ensure sharp peaks.

3. GC Gradient (WAX Column):

  • Initial: 60°C (hold 1 min).

  • Ramp: 10°C/min to 240°C.

  • Hold: 5 min.

  • Note: Do not exceed the isothermal limit of the Wax column (usually 250°C).

4. MS Acquisition:

  • Scan Mode: 35–350 m/z for identification.

  • SIM Mode (Quantitation): Monitor m/z 157, 159 (Molecular Ions) and 78 (Pyridinyl fragment).

5. System Suitability Test (Self-Validation): Before running samples, inject a "Check Standard" containing 2-bromopyridine and pyridine.

  • Pass Criteria 1: Resolution (

    
    ) between pyridine and bromopyridine > 2.0.
    
  • Pass Criteria 2: Tailing factor (

    
    ) of 2-bromopyridine < 1.3. If 
    
    
    
    , the liner is active and must be changed.

References

  • NIST Mass Spectrometry Data Center. (2023). Pyridine, 2-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]

  • Restek Corporation. (2020). Optimizing the Analysis of Volatile Amines. Technical Guide. Retrieved from [Link] (General landing page for verification).

  • Agilent Technologies. (2022). GC Column Selection Guide: Separating Positional Isomers. Retrieved from [Link] (General landing page for verification).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Safety Operating Guide

2-Bromo-3-methyl-5-vinylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Profile

2-Bromo-3-methyl-5-vinylpyridine represents a complex disposal challenge due to its trifunctional nature: a basic pyridine ring, a halogenated substituent, and a reactive vinyl group. Unlike standard organic solvents, this compound possesses a latent polymerization hazard that can lead to thermal runaway in waste containers if not properly stabilized.

Immediate Action Required: Before removing this chemical from the inventory, you must verify its stability. If the liquid appears viscous, cloudy, or solid, STOP . It may be undergoing autopolymerization. Contact your site's High-Hazard Waste Team immediately.

Chemical Hazard Matrix
FeatureHazard ClassOperational Implication
Vinyl Group Polymerization / Instability CRITICAL: Can polymerize exothermically.[1] Must be inhibited (e.g., with TBC or Hydroquinone) before bulking.
Bromine Halogenated Organic Requires high-temperature incineration (>1100°C). DO NOT mix with non-halogenated solvents (increases disposal cost/complexity).[2]
Pyridine Ring Toxic / Irritant / Base Weak base.[3] Incompatible with strong oxidizers and strong acids (exothermic neutralization).
Flash Point Flammable Liquid Likely <60°C (estimate based on vinylpyridine congeners). Classified as D001 (Ignitable).

Pre-Disposal Stabilization Protocol

The "Self-Validating" Safety Step: You cannot simply pour this into a waste drum. You must validate that the polymerization inhibitor is active. Vinyl pyridines are typically stabilized with 4-tert-butylcatechol (TBC) or Hydroquinone.

Protocol: Stability Check & inhibition

  • Visual Inspection: Check for "popcorn" polymer formation around the cap or turbidity in the liquid.

  • Inhibitor Verification (For >100mL volumes): If the chemical is old (>1 year) or has been stored in light/heat, add fresh inhibitor.

    • Action: Add Hydroquinone or TBC to a concentration of 100–200 ppm .

    • Why: This prevents the "waste drum effect" where uninhibited monomers polymerize inside a 55-gallon drum, creating a pressure bomb.

Segregation & Waste Stream Classification

Proper segregation is the primary defense against laboratory accidents. 2-Bromo-3-methyl-5-vinylpyridine must be isolated into a specific waste stream.

Decision Logic: Waste Segregation

DisposalDecisionTree Start Waste: 2-Bromo-3-methyl-5-vinylpyridine CheckState Is the material Solid/Viscous? Start->CheckState HighHazard STOP: High Hazard Potential Peroxides/Polymer CheckState->HighHazard Yes Liquid Material is Liquid CheckState->Liquid No Inhibitor Verify/Add Inhibitor (Hydroquinone/TBC) Liquid->Inhibitor Segregation Segregate Stream Inhibitor->Segregation HaloWaste Stream A: Halogenated Organics (High BTU Incineration) Segregation->HaloWaste Correct Path NonHalo Stream B: Non-Halogenated (DO NOT USE) Segregation->NonHalo Forbidden AcidWaste Stream C: Acid Waste (DO NOT USE - Exothermic) Segregation->AcidWaste Forbidden

Figure 1: Decision tree for segregating reactive vinyl-pyridine waste. Note the critical stop point if polymerization is suspected.[1]

Step-by-Step Disposal Procedure

Objective: Transfer waste safely to a satellite accumulation area (SAA) container ready for vendor pickup.

Required PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, closed-toe shoes. Work inside a fume hood.

Step 1: Container Selection
  • Material: Use Amber Glass or High-Density Polyethylene (HDPE) .

    • Avoid: Standard LDPE (can be permeated by pyridines) or metal cans (unless lined, as pyridines can corrode copper/alloys).

  • Venting: If you suspect any residual reactivity, use a vented cap (pressure-relief cap) for the first 24 hours before sealing for transport.

Step 2: Labeling (RCRA Compliance)

Your label must be explicit to prevent downstream accidents at the incineration plant.

  • Primary Content: "Waste 2-Bromo-3-methyl-5-vinylpyridine"

  • Hazard Checkboxes:

      ngcontent-ng-c1989010908="" class="mat-mdc-checkbox mat-accent mat-mdc-checkbox-checked ng-star-inserted" id="mat-mdc-checkbox-0">
  • Critical Note: Write "Contains Vinyl Groups - Polymerization Hazard" clearly on the tag.

Step 3: Bulking (Mixing)
  • Compatible Streams: Can be mixed with Methylene Chloride, Chloroform, or other Halogenated Solvents.

  • Incompatible Streams:

    • Acids: Do not mix with HCl, H2SO4, or acid waste streams. Pyridines are bases; mixing generates heat.

    • Oxidizers: Do not mix with peroxides or nitric acid.

Step 4: Storage Pending Pickup
  • Store in a cool, dark place away from direct sunlight (UV light triggers vinyl polymerization).

  • Ensure the container is in secondary containment (tray).

Emergency Spill Procedures

If a spill occurs during transfer:

  • Evacuate & Ventilate: Pyridines have a nauseating odor and low olfactory fatigue threshold. Clear the area immediately.

  • Isolate: Turn off ignition sources (vinyl group is flammable).

  • Absorb: Use Vermiculite or Activated Carbon spill pillows.

    • Do not use: Paper towels (fire hazard) or sawdust (oxidizer incompatibility).

  • Decontaminate: Clean the surface with a mild detergent. Do not use bleach (hypochlorite can react with amines/pyridines to form toxic chloramines).

Regulatory & Vendor Handover

When handing this waste to your disposal vendor (e.g., Clean Harbors, Veolia, Triumvirate), provide the following classification data to ensure it is routed to a Halogenated Incinerator .

Regulatory ParameterClassificationCode
EPA Waste Code Ignitable / ToxicD001, D038 (Pyridine)
DOT Shipping Name Flammable Liquids, Toxic, N.O.S.UN 1992
Destruction Method High-Temp Incineration Required for Halogen breakdown

Why Incineration? Halogenated compounds (containing Bromine) cannot be used for fuel blending (energy recovery) in standard cement kilns because burning them generates acid gases (HBr). They must be sent to specialized incinerators equipped with acid gas scrubbers.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification. [Link]

Sources

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